Vidarabine monohydrate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2/t4-,6-,7+,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWFVSEMLMLKT-CAMOTBBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947210 | |
| Record name | 9-Pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24356-66-9 | |
| Record name | 9H-Purin-6-amine, 9-β-D-arabinofuranosyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24356-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vidarabine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vidarabine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIDARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA2DM6879K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Antiviral Spectrum of Vidarabine Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidarabine (B1017) (ara-A), a purine (B94841) nucleoside analogue, exhibits a broad-spectrum activity against a range of DNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of Vidarabine monohydrate, its mechanism of action, and quantitative antiviral data. Detailed methodologies for key experimental assays used to determine its antiviral efficacy are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug discovery and development.
Introduction
Vidarabine, originally developed as an anti-cancer agent, was one of the first systemically administered antiviral drugs.[1] It is a synthetic analogue of the purine nucleoside adenosine (B11128) and demonstrates in vitro and in vivo inhibitory activity against several DNA viruses.[2] This guide will focus on its activity against viruses belonging to the Herpesviridae, Poxviridae, and Adenoviridae families.
Mechanism of Action
Vidarabine's antiviral activity is dependent on its intracellular conversion to the active triphosphate form, ara-ATP. This process is mediated by host cellular kinases.[3]
The mechanism of action of Vidarabine triphosphate (ara-ATP) is twofold:
-
Competitive Inhibition of Viral DNA Polymerase: Ara-ATP structurally mimics deoxyadenosine (B7792050) triphosphate (dATP), a natural substrate for viral DNA polymerase. It competitively inhibits the viral enzyme, thereby impeding the synthesis of viral DNA.[2]
-
Chain Termination: Ara-ATP can be incorporated into the growing viral DNA strand. The presence of the arabinose sugar in place of deoxyribose leads to the termination of DNA chain elongation.[2][3]
This dual action effectively halts viral replication. A key feature of Vidarabine is that its activation is not dependent on viral thymidine (B127349) kinase, making it active against some acyclovir-resistant viral strains.[4]
Signaling Pathway: Vidarabine Activation and Inhibition of Viral DNA Synthesis
Caption: Intracellular activation of Vidarabine and its inhibitory effects on viral DNA replication.
Antiviral Spectrum: Quantitative Data
The antiviral activity of Vidarabine is most pronounced against members of the Herpesviridae family. It also exhibits activity against Poxviridae and Adenoviridae. The following tables summarize the available quantitative data for Vidarabine's in vitro antiviral activity.
Table 1: Antiviral Activity of Vidarabine against Herpesviridae
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | Reference(s) |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | HEL (human embryonic lung) | - | 9.3 | [1] |
| Herpes Simplex Virus Type 2 (HSV-2) | HEL (human embryonic lung) | - | 11.3 | [1] | |
| Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | Plaque Reduction Assay | - | [5] | |
| Human Cytomegalovirus (HCMV) | Human Embryonic Lung Fibroblast (HEL) | Plaque Reduction Assay | Mean ID50: 3.4 | [6] |
Note: Specific IC50/EC50 values for VZV were not explicitly stated in the referenced literature but the study confirmed dose-dependent inhibition.
Table 2: Antiviral Activity of Vidarabine against other DNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | Observations | Reference(s) |
| Poxviridae | Vaccinia Virus | - | - | Active in vitro | [2][7] |
| Adenoviridae | Adenovirus Type 11 | HEp-2 | Yield Reduction Assay | Dose-dependent inhibition | [4][8] |
Experimental Protocols
The following sections provide generalized methodologies for common assays used to evaluate the antiviral activity of Vidarabine.
Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero, HEL) in 6- or 12-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Drug Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Experimental Workflow: Plaque Reduction Assay
Caption: A generalized workflow for determining antiviral efficacy using a plaque reduction assay.
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.
Methodology:
-
Cell Culture and Infection: Prepare confluent monolayers of susceptible cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Drug Treatment: After viral adsorption, replace the inoculum with a culture medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the supernatant and/or cell lysate containing the progeny virus.
-
Virus Tittering: Determine the titer of the harvested virus from each drug concentration and the untreated control using a standard titration method (e.g., plaque assay or TCID50 assay).
-
Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the control. The concentration that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is determined.[9]
qPCR-Based Antiviral Assay
This method quantifies the inhibition of viral replication by measuring the amount of viral nucleic acid.
Methodology:
-
Cell Culture, Infection, and Treatment: Follow steps 1-3 of the Virus Yield Reduction Assay.
-
Nucleic Acid Extraction: At the end of the incubation period, extract total DNA (or RNA for RNA viruses, followed by reverse transcription) from the cell lysates or supernatants.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a viral gene to quantify the number of viral genome copies.
-
Data Analysis: Determine the reduction in the quantity of viral DNA in the presence of different concentrations of Vidarabine compared to the untreated control. The EC50 (the concentration that reduces the viral DNA amount by 50%) can be calculated.[10]
Resistance
Viral resistance to Vidarabine can develop through mutations in the viral DNA polymerase gene, which alters the enzyme's affinity for the drug.[11]
Conclusion
This compound is a broad-spectrum antiviral agent with established activity against a variety of DNA viruses, particularly herpesviruses. Its mechanism of action, involving the inhibition of viral DNA polymerase and chain termination, provides a solid basis for its antiviral effects. While newer antiviral agents have been developed, Vidarabine remains an important compound for research and, in some cases, for clinical use, especially against certain resistant viral strains. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of Vidarabine and other novel antiviral candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytomegalovirus by combined acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Evaluation of Epstein-Barr Virus, Human Herpesvirus 6 (HHV-6), and HHV-8 Antiviral Drug Susceptibilities by Use of Real-Time-PCR-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Vidarabine Monohydrate: A Technical Guide to its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidarabine (B1017), or 9-β-D-arabinofuranosyladenine (ara-A), is a purine (B94841) nucleoside analog with established antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2][3] Initially investigated for its anti-cancer properties, its potent antiviral effects have positioned it as a valuable tool in virology research and, historically, in clinical practice.[1] This technical guide provides an in-depth overview of the core biochemical properties of Vidarabine monohydrate, focusing on its mechanism of action, metabolic fate, and cellular interactions. The information is presented to support researchers and professionals in drug development in their understanding and utilization of this important antiviral compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its structure, featuring an arabinose sugar moiety in place of the ribose found in adenosine, is central to its biological activity.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃N₅O₄·H₂O | [1] |
| Molecular Weight | 285.26 g/mol | [1] |
| CAS Number | 24356-66-9 | [1] |
| Solubility | 0.05% in water | [4] |
| Protein Binding | 20-30% | [1] |
| Optical Rotation | -5° (c=0.25 in water) | [1] |
Mechanism of Action
The antiviral activity of Vidarabine is dependent on its intracellular phosphorylation to its active triphosphate form, arabinosyladenosine triphosphate (ara-ATP).[4][5] This process is catalyzed by host cellular kinases.[6] The mechanism of action is multifaceted and involves several key steps that ultimately disrupt viral DNA replication.
Inhibition of Viral DNA Polymerase
Incorporation into Viral DNA and Chain Termination
Ara-ATP can also be incorporated into the growing viral DNA chain.[7] The presence of the arabinose sugar with its 2'-hydroxyl group in the trans position hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the production of non-functional, "faulty" viral DNA.[4]
Inhibition of Other Key Enzymes
Beyond its primary action on DNA polymerase, Vidarabine metabolites have been shown to inhibit other enzymes involved in nucleic acid synthesis. The diphosphate (B83284) form, ara-ADP, can inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis.[4] Furthermore, ara-ATP has been reported to inhibit S-adenosylhomocysteine hydrolase, which could interfere with viral methylation reactions.[4]
Signaling Pathways
The following diagram illustrates the intracellular activation and mechanism of action of Vidarabine.
Caption: Intracellular activation and mechanism of Vidarabine.
Quantitative Data
Antiviral Activity
The in vitro antiviral activity of Vidarabine is typically assessed by determining its 50% inhibitory concentration (IC₅₀) against various viruses in cell culture.
| Virus | Cell Line | IC₅₀ (µg/mL) | Reference(s) |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 9.3 | [9] |
| Herpes Simplex Virus-2 (HSV-2) | Not Specified | 11.3 | [9] |
Pharmacokinetic Properties
Vidarabine is rapidly metabolized in vivo to its principal and less active metabolite, arabinosylhypoxanthine (ara-Hx).[10][11] Therefore, pharmacokinetic studies often focus on the levels of ara-Hx.
| Parameter | Subject | Value | Reference(s) |
| Peak Plasma Concentration (ara-Hx) | Adults (10 mg/kg IV) | 3-6 µg/mL | [1] |
| Peak Plasma Concentration (ara-Hx) | Children (15-30 mg/kg/day) | 2.3-11.4 µg/mL | [12] |
| Elimination Half-life (ara-Hx) | Adults | 3.0 ± 1.7 h | [10] |
| Elimination Half-life (ara-Hx) | Full-term infants | 3.1 h | [12] |
| Plasma Clearance (ara-Hx) | Adults (7.5 mg/kg/day) | 195 ± 270 mL/min | [10] |
| CSF Concentration (ara-Hx) | Adults | ~33-35% of plasma concentration | [1] |
| Urinary Excretion (as Vidarabine) | Humans | 3-4% of dose | [4] |
| Urinary Excretion (as ara-Hx) | Humans | 40-50% of dose | [4] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This protocol outlines a general method for determining the antiviral activity of this compound using a plaque reduction assay.
Objective: To determine the IC₅₀ of Vidarabine against a susceptible virus (e.g., HSV-1).
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., HSV-1)
-
This compound
-
DMSO (for stock solution)
-
Overlay medium (e.g., medium with 1.2% methylcellulose)
-
Formalin (10%)
-
Crystal Violet solution (0.5%)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired test concentrations.
-
Virus Infection: The following day, remove the culture medium from the cells. Infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 10-15 minutes. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of Vidarabine compared to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a plaque reduction assay.
DNA Polymerase Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of Vidarabine triphosphate (ara-ATP) on viral DNA polymerase activity.
Objective: To determine the inhibitory constant (Ki) of ara-ATP for a specific viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase (e.g., from HSV-infected cells)
-
Vidarabine 5'-triphosphate (ara-ATP)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]-dATP or [α-³²P]-dATP)
-
Activated calf thymus DNA (or a synthetic primer-template)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template, dCTP, dGTP, dTTP, and the radiolabeled dATP.
-
Inhibitor Addition: Add varying concentrations of ara-ATP to the experimental tubes. Include a control group with no inhibitor. To determine the mode of inhibition, vary the concentration of the natural substrate (dATP) at each inhibitor concentration.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubation: Incubate the reactions at 37°C for a defined period, ensuring the reaction remains in the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Quantification: Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of DNA synthesis for each reaction. To determine the Ki and the mode of inhibition, analyze the data using Lineweaver-Burk or Dixon plots.
Cellular Uptake and Phosphorylation Assay
This protocol describes a general method to study the cellular uptake of Vidarabine and its conversion to phosphorylated metabolites.
Objective: To measure the intracellular accumulation of Vidarabine and its phosphorylated forms.
Materials:
-
Cultured cells (e.g., Vero or HeLa)
-
Radiolabeled [³H]-Vidarabine
-
Cell culture medium
-
PBS
-
Lysis buffer
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluency.
-
Treatment: Incubate the cells with [³H]-Vidarabine in culture medium for various time points.
-
Cell Lysis: At each time point, wash the cells with cold PBS to remove extracellular drug. Lyse the cells with a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and centrifuge to remove cellular debris.
-
HPLC Analysis: Analyze the supernatant using an HPLC system equipped with a radioactivity detector to separate and quantify [³H]-Vidarabine and its phosphorylated metabolites (ara-AMP, ara-ADP, and ara-ATP).
-
Data Analysis: Determine the intracellular concentrations of Vidarabine and its metabolites at each time point.
Other Reported Biological Activities
Recent studies have explored biological activities of Vidarabine beyond its direct antiviral effects. It has been shown to inhibit adenylyl cyclase type 5 (AC5), which can modulate cyclic AMP (cAMP) signaling.[13] This has led to investigations into its potential cardioprotective effects, where it has been observed to attenuate cardiac dysfunction, fibrosis, and apoptosis in animal models.[13][14] These effects are associated with the modulation of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) signaling pathway.[13]
Signaling Pathway: Vidarabine's Cardioprotective Effects
Caption: Proposed signaling pathway for Vidarabine's cardioprotective effects.
Conclusion
This compound remains a significant compound for antiviral research. Its well-characterized mechanism of action, involving the inhibition of viral DNA polymerase and termination of viral DNA synthesis, provides a clear basis for its antiviral efficacy. The quantitative data on its antiviral activity and pharmacokinetic properties, along with the detailed experimental protocols provided in this guide, offer a valuable resource for scientists and researchers. Furthermore, the emerging understanding of its effects on cellular signaling pathways, such as the inhibition of adenylyl cyclase, opens new avenues for investigating its broader therapeutic potential. This comprehensive overview of Vidarabine's biochemical properties is intended to facilitate further research and development in the field of antiviral therapies.
References
- 1. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Vidarabine used for? [synapse.patsnap.com]
- 3. Vidarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 6. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacokinetics of vidarabine in the treatment of infants and children with infections due to herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vidarabine, an anti-herpes agent, improves Porphyromonas gingivalis lipopolysaccharide-induced cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vidarabine, an Anti-Herpes Virus Agent, Protects Against the Development of Heart Failure With Relatively Mild Side-Effects on Cardiac Function in a Canine Model of Pacing-Induced Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Vidarabine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for vidarabine (B1017) monohydrate (ara-A), an antiviral drug effective against herpes simplex and varicella-zoster viruses. The focus is on modern enzymatic and chemoenzymatic routes, which offer significant advantages in terms of sustainability and efficiency over classical chemical methods. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthesis pathways and workflows.
Introduction to Vidarabine Synthesis
Vidarabine, or 9-β-D-arabinofuranosyladenine, is a nucleoside analog that interferes with viral DNA synthesis.[1][2] Its synthesis has evolved from traditional chemical methods to more sophisticated biocatalytic and chemoenzymatic strategies. These newer approaches leverage the high specificity of enzymes to overcome challenges in stereocontrol and reduce the need for protecting groups and hazardous reagents, resulting in greener and more efficient processes.[3][4]
Enzymatic Synthesis of Vidarabine
The enzymatic synthesis of vidarabine has been a significant area of research, primarily utilizing nucleoside phosphorylases (NPs) to catalyze the transglycosylation reaction. This approach is lauded for its high chemo-, regio-, and stereoselectivity.[3][5]
Two-Enzyme "One-Pot" Transglycosylation
A prominent enzymatic route involves a "one-pot, two-enzyme" transglycosylation process starting from arabinosyluracil (ara-U) and adenine (B156593).[3][5][6] This system employs two key enzymes:
-
Uridine Phosphorylase (UP) from Clostridium perfringens (CpUP)
-
Purine Nucleoside Phosphorylase (PNP) from Aeromonas hydrophila (AhPNP)
The reaction proceeds in two main steps within the same vessel:
-
CpUP catalyzes the phosphorolysis of ara-U to produce α-D-arabinose-1-phosphate.
-
AhPNP then catalyzes the coupling of α-D-arabinose-1-phosphate with adenine to form vidarabine.[7][8]
A key challenge in this synthesis is the low aqueous solubility of vidarabine. To address this, organic co-solvents like N,N-dimethylformamide (DMF) are often required to prevent product precipitation and facilitate separation from the immobilized enzymes.[3][4]
Quantitative Data for Two-Enzyme Synthesis
| Parameter | Value | Reference |
| Starting Materials | Arabinosyluracil, Adenine | [3][5] |
| Enzymes | CpUP, AhPNP | [3][5] |
| Scale | 2 L | [3][5] |
| Isolated Yield | 53% | [3][5] |
| Purity | 98.7% | [3][5] |
| E-Factor | 423 | [3][4] |
Experimental Protocol: Two-Enzyme Synthesis
Immobilization of Enzymes: CpUP and AhPNP are covalently immobilized on carriers like aldehyde agarose (B213101) to enhance stability and allow for reuse.[5]
Reaction Conditions: The transglycosylation reaction is typically performed under the following conditions:
-
Buffer: 25 mM phosphate (B84403) buffer, pH 7.5[3][5]
-
Co-solvent: The reaction is initiated with 12.5% (v/v) DMF for the first 6 hours, followed by a gradual, dropwise addition of DMF to a final concentration of 30% over the subsequent 18 hours.[3][4]
Product Isolation: The product, vidarabine, is isolated from the reaction mixture. Due to its low solubility, it may precipitate and can be collected and purified.[3][4]
Workflow for Two-Enzyme Synthesis
Caption: Workflow for the two-enzyme synthesis of vidarabine.
Continuous-Flow Enzymatic Synthesis
To improve productivity and simplify product recovery, the bi-enzymatic synthesis has been adapted to a continuous-flow system.[6][9] This approach utilizes a packed-bed bioreactor containing the co-immobilized CpUP and AhPNP.
The poor water solubility of vidarabine is leveraged in this system for in-line purification. The product precipitates out of the exiting flow stream, allowing for simple collection by filtration.[6]
Quantitative Data for Continuous-Flow Synthesis
| Parameter | Value | Reference |
| Starting Materials | Arabinofuranosyluracil (B3032727) (16 mM), Adenine (8 mM) | [6] |
| Enzymes | Co-immobilized CpUP and AhPNP on Glyoxyl-agarose | [6][9] |
| Residence Time | 120 min | [6] |
| Duration | 8 days | [6] |
| Isolated Yield | 55% | [6][9] |
| Purity | >99% | [6][9] |
| Amount Produced | 1 g | [9] |
Experimental Protocol: Continuous-Flow Synthesis
Bioreactor Preparation: A column is packed with a support material (e.g., Glyoxyl-agarose), and a solution containing CpUP and AhPNP is flowed through to achieve co-immobilization.[6]
Reaction Conditions:
-
Substrate Solution: A solution of arabinofuranosyluracil (16 mM) and adenine (8 mM) in 50 mM phosphate buffer (pH 7.5) is prepared.[6]
-
Flow Rate: The substrate solution is flowed through the bioreactor at a rate of 83 µL/min.[6]
-
Temperature: 28 °C[6]
-
Pressure: 20 psi[6]
Product Collection: The exiting flow stream is collected in a cooled vessel (4 °C) to promote vidarabine precipitation. The solid product is then recovered by filtration, washed with cold water, and dried.[6]
Continuous-Flow Experimental Workflow
Caption: Continuous-flow synthesis of vidarabine.
Chemoenzymatic Synthesis of Vidarabine-5'-Monophosphate
A multi-step chemoenzymatic cascade reaction has been developed for the one-pot synthesis of vidarabine-5'-monophosphate (araA-MP), which circumvents the solubility issues of vidarabine.[7] This process uses three immobilized enzymes in a cascade.
-
CpUP catalyzes the phosphorolysis of araU to generate α-D-arabinose-1-phosphate.
-
AhPNP couples this intermediate with adenine to form vidarabine (araA).
-
Deoxyadenosine Kinase from Dictyostelium discoideum (DddAK) phosphorylates araA to the highly soluble araA-MP, using ATP as the phosphate donor.[7]
This strategy shifts the equilibrium of the transglycosylation reaction towards product formation and allows the synthesis to be performed in a fully aqueous medium.[7]
Quantitative Data for araA-MP Synthesis
| Parameter | Value | Reference |
| Starting Materials | Arabinosyluracil (25 mM), Adenine (25 mM), ATP (25 mM) | [7] |
| Enzymes | Immobilized CpUP, AhPNP, DddAK | [7] |
| Scale | 10 mL | [7] |
| Conversion | ≥95.5% | [7] |
| Reaction Time | 81 h | [7] |
| Final Product | 82.9 mg of araA-MP | [7] |
Experimental Protocol: araA-MP Synthesis
Reaction Mixture: A 10 mL solution is prepared containing:
-
10 mM potassium phosphate buffer (pH 7.5)
-
Arabinosyluracil (61.05 mg, 25 mM)
-
Adenine (33.78 mg, 25 mM)
-
ATP (137.75 mg, 25 mM)
-
MgCl₂ (1.9 mg, 2 mM)[7]
Enzyme Addition: Immobilized enzymes (30 IU CpUP, 75 IU AhPNP, 1 IU DddAK) are added to the mixture.[7]
Reaction Conditions: The mixture is kept under mechanical stirring at 25 °C. The reaction progress is monitored by HPLC.[7]
Work-up: Once the reaction is complete (after 81 hours), the enzymes are filtered off to stop the reaction.[7]
Chemoenzymatic Cascade Pathway
Caption: Three-enzyme cascade for vidarabine-5'-monophosphate synthesis.
Classical Chemical Synthesis
While enzymatic methods are preferred for their "green" credentials, classical chemical synthesis routes for vidarabine also exist.[3][4] One documented method involves the following key steps:
-
Start with 9-(3,5-O-isopropyliden-β-D–xylofuranoside)adenine.
-
Reaction with methanesulfonyl chloride to form a mesylate.
-
Removal of the acetonide protecting group with acetic acid.
-
Formation of an epoxide with sodium methoxide.
-
Opening of the epoxide ring with sodium acetate (B1210297) or benzoate (B1203000) to yield vidarabine.[10]
Another approach involves the alkylation of 6-benzamidopurine with 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride.[10] These chemical routes typically involve multiple protection and deprotection steps, leading to a higher E-factor (mass ratio of waste to product) compared to enzymatic methods. For instance, the classical chemical procedure has an E-factor of 1356, significantly higher than the 423 for the enzymatic route.[3][4]
Synthesis of Vidarabine Prodrugs
To improve the pharmacokinetic properties of vidarabine, such as aqueous solubility and membrane transport, various prodrugs have been synthesized. These often involve derivatization at the 5'-hydroxyl group.
A common strategy involves:
-
Selective protection of the 5'-OH of vidarabine with tert-butyldimethylsilyl chloride (TBDMSCl).
-
Acylation of the 2' and 3' hydroxyl groups.
-
Deprotection of the 5'-OH group.
-
Coupling of the free 5'-OH with amino acids or phosphoramidates.[11][12]
This chemoenzymatic approach allows for the high-throughput synthesis of libraries of vidarabine prodrugs for further biological evaluation.[11][13]
Prodrug Synthesis Logical Relationship
References
- 1. Vidarabine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. iris.unipv.it [iris.unipv.it]
- 4. Redesigning the synthesis of vidarabine via a multienzymatic reaction catalyzed by immobilized nucleoside phosphorylases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Redesigning the synthesis of vidarabine via a multienzymatic reaction catalyzed by immobilized nucleoside phosphorylases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Enzymatic Flow-Based Preparative Route to Vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vidarabine synthesis - chemicalbook [chemicalbook.com]
- 11. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of vidarabine prodrugs as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Journey of Vidarabine Monohydrate: A Technical Guide to its Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidarabine (B1017) (ara-A), a purine (B94841) nucleoside analogue, is a potent antiviral and antineoplastic agent. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, vidarabine triphosphate (ara-ATP). This technical guide provides an in-depth exploration of the multi-step phosphorylation process of vidarabine monohydrate. It details the enzymatic cascade responsible for this bioactivation, presents available quantitative data on enzyme kinetics and intracellular metabolite concentrations, and offers comprehensive experimental protocols for the study of this critical pathway. Diagrams illustrating the phosphorylation pathway and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms underpinning vidarabine's pharmacological activity.
Introduction
Vidarabine, originally isolated from the marine sponge Tethya crypta, is a synthetic analogue of adenosine (B11128). It differs from its natural counterpart by the presence of an arabinose sugar moiety in place of ribose. This structural modification is key to its therapeutic action against DNA viruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), and in certain cancers. However, vidarabine itself is a prodrug and must undergo a series of intracellular phosphorylation events to exert its cytotoxic effects. This process, mediated by host cell kinases, converts vidarabine into its monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and ultimately, its active triphosphate (ara-ATP) form. Ara-ATP then acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into growing DNA chains, leading to chain termination and the inhibition of viral replication.[1][2][3] A unique feature of vidarabine is that its diphosphate form, ara-ADP, also exhibits inhibitory activity against ribonucleotide reductase, further contributing to its therapeutic effect by depleting the pool of deoxynucleotides available for DNA synthesis.[3]
This guide will dissect the sequential phosphorylation of this compound, providing a detailed overview for researchers in drug development and molecular pharmacology.
The Phosphorylation Cascade of Vidarabine
The intracellular activation of vidarabine is a three-step enzymatic process, as depicted in the signaling pathway below.
Caption: The sequential phosphorylation of vidarabine to its active triphosphate form.
Step 1: Vidarabine to Vidarabine Monophosphate (ara-AMP)
The initial and often rate-limiting step in the activation of vidarabine is its conversion to ara-AMP. This reaction is catalyzed by cellular nucleoside kinases. The two primary enzymes implicated in this step are Deoxycytidine Kinase (dCK) and Adenosine Kinase (AK).
-
Deoxycytidine Kinase (dCK): dCK is a key enzyme in the salvage pathway of deoxynucleosides and is known to phosphorylate a broad range of nucleoside analogues. Studies have indicated that dCK is capable of phosphorylating vidarabine.
-
Adenosine Kinase (AK): AK is another purine salvage enzyme that phosphorylates adenosine to AMP. While it can phosphorylate vidarabine, kinetic studies have shown that it possesses a relatively high Michaelis constant (Km) for vidarabine, suggesting it may be a less efficient catalyst for this reaction in vivo compared to dCK, especially at lower drug concentrations.
Step 2: Vidarabine Monophosphate (ara-AMP) to Vidarabine Diphosphate (ara-ADP)
Once formed, ara-AMP is further phosphorylated to ara-ADP. This conversion is primarily catalyzed by Guanylate Kinase (GK) . GK is an essential enzyme in the guanine (B1146940) nucleotide metabolic pathway, responsible for the phosphorylation of GMP to GDP. Its substrate specificity can extend to other nucleoside monophosphates, including ara-AMP.
Step 3: Vidarabine Diphosphate (ara-ADP) to Vidarabine Triphosphate (ara-ATP)
The final phosphorylation step, converting ara-ADP to the active ara-ATP, is carried out by Nucleoside Diphosphate Kinases (NDPKs) . NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate (B84403) from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate. They exhibit broad substrate specificity, allowing for the efficient conversion of ara-ADP to ara-ATP.
Quantitative Data
Table 1: Enzyme Kinetic Parameters for Vidarabine Phosphorylation
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Human Adenosine Kinase | Vidarabine | ~1000 | Not Reported | [4] |
| Human Deoxycytidine Kinase | Vidarabine | - | - | Data not readily available |
| Guanylate Kinase | ara-AMP | - | - | Data not readily available |
| Nucleoside Diphosphate Kinase | ara-ADP | - | - | Data not readily available |
Table 2: Intracellular Concentrations of Vidarabine Phosphates
| Cell Line/Tissue | Treatment Conditions | ara-AMP (pmol/10⁶ cells) | ara-ADP (pmol/10⁶ cells) | ara-ATP (pmol/10⁶ cells) | Source |
| VZV-infected human fibroblasts | Vidarabine (ara-A) | Appreciable levels detected | Appreciable levels detected | Up to 8-fold higher than with ara-A itself | [5] |
| Leukemic Lymphocytes (CLL) | Fludarabine (a related analog) | - | - | Median peak of 19 µM | [6] |
| Various Cell Lines | Vidarabine | - | - | - | Specific data for vidarabine requires experimental determination. |
Note: The table includes data for a related nucleoside analog, fludarabine, to provide a reference for the expected range of intracellular triphosphate concentrations. Specific quantitative data for vidarabine's phosphorylated metabolites in various cell lines are not extensively reported and represent a key area for future research.
Experimental Protocols
To facilitate further research into the phosphorylation of vidarabine, this section provides detailed methodologies for key experiments.
In Vitro Kinase Assay for Vidarabine Phosphorylation
This protocol is designed to determine the kinetic parameters (Km and Vmax) of a candidate kinase (e.g., recombinant human dCK) for vidarabine.
Caption: Workflow for an in vitro kinase assay to determine vidarabine phosphorylation kinetics.
Materials:
-
Recombinant human deoxycytidine kinase (dCK)
-
This compound
-
ATP solution
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase for HPLC (e.g., phosphate buffer with an ion-pairing agent)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a fixed concentration of ATP (e.g., 1 mM), and varying concentrations of vidarabine.
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant dCK to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Sample Preparation for HPLC: Centrifuge the samples to pellet any precipitate. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate and quantify the amount of ara-AMP produced based on a standard curve.
-
Data Analysis: Calculate the initial reaction velocity (nmol of ara-AMP formed per minute per mg of enzyme). Plot the velocity against the vidarabine concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Quantification of Intracellular Vidarabine Phosphates by HPLC-MS/MS
This protocol outlines the extraction and quantification of vidarabine and its phosphorylated metabolites from cultured cells.
Caption: Workflow for the quantification of intracellular vidarabine phosphates.
Materials:
-
Cultured cells (e.g., cancer cell line or virus-infected cells)
-
This compound
-
Cold 70% Methanol in water
-
HPLC-MS/MS system with a suitable column (e.g., porous graphitic carbon or ion-exchange)
-
Mobile phases for HPLC (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) gradient)
-
Internal standards (e.g., stable isotope-labeled vidarabine phosphates)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with vidarabine at various concentrations and for different time points.
-
Cell Harvesting: Wash the cells with ice-cold PBS to remove any extracellular drug. Harvest the cells by scraping or trypsinization, and count them.
-
Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 70% methanol. This step serves to lyse the cells and precipitate proteins while keeping the small molecule metabolites in solution.
-
Protein Precipitation: Incubate the cell lysate on ice to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed to pellet the precipitated proteins and cell debris.
-
Sample Preparation for LC-MS/MS: Carefully collect the supernatant containing the intracellular metabolites. The supernatant can be dried and reconstituted in a suitable solvent for analysis.
-
LC-MS/MS Analysis: Inject the prepared sample onto the HPLC-MS/MS system. Use a validated method to separate and quantify vidarabine, ara-AMP, ara-ADP, and ara-ATP based on their mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Normalize the quantified metabolite levels to the number of cells to obtain the intracellular concentrations (e.g., in pmol/10⁶ cells).
Conclusion
The phosphorylation of this compound is a critical determinant of its therapeutic activity. This multi-step process, orchestrated by a series of cellular kinases, transforms the prodrug into its pharmacologically active triphosphate form. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the resulting intracellular concentrations of the phosphorylated metabolites, is essential for optimizing the clinical use of vidarabine and for the development of novel nucleoside analogues with improved activation profiles. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of vidarabine phosphorylation and to contribute to the advancement of antiviral and anticancer therapies. Further research is warranted to fill the existing gaps in the quantitative understanding of this important metabolic pathway.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
Vidarabine Monohydrate: A Technical Guide to the Inhibition of Viral DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidarabine (B1017) monohydrate, a nucleoside analogue, serves as a potent inhibitor of viral DNA synthesis, exhibiting broad-spectrum activity against a range of DNA viruses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of vidarabine on viral DNA polymerase. Central to its antiviral effect is its intracellular phosphorylation to the active triphosphate form, ara-ATP, which acts as both a competitive inhibitor and a chain-terminating substrate for viral DNA polymerase. This document furnishes detailed experimental protocols for key assays, presents quantitative inhibitory data in a structured format, and utilizes visualizations to elucidate the intricate molecular interactions and experimental workflows.
Mechanism of Action
Vidarabine monohydrate exerts its antiviral activity through a multi-step process that ultimately disrupts viral DNA replication.[1] The core mechanism involves its conversion to the active triphosphate form and subsequent interaction with viral DNA polymerase.[2]
Intracellular Activation
Upon entry into a host cell, vidarabine undergoes sequential phosphorylation by cellular kinases to yield vidarabine-5'-monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally the active triphosphate form, arabinosyladenine triphosphate (ara-ATP).[2] This activation is a critical prerequisite for its antiviral activity.
Inhibition of Viral DNA Polymerase
Ara-ATP, the active metabolite of vidarabine, inhibits viral DNA polymerase through a dual mechanism:
-
Competitive Inhibition: Ara-ATP structurally mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). This allows it to compete with dATP for the active site of the viral DNA polymerase.[2] By binding to the polymerase, ara-ATP effectively reduces the rate of viral DNA synthesis. The HSV-induced DNA-dependent DNA polymerase is significantly more sensitive to ara-ATP than cellular DNA polymerases α and β, with reported sensitivities being 116-fold and 39-fold higher, respectively.[3]
-
Chain Termination: When incorporated into the growing viral DNA chain, the arabinose sugar moiety of ara-ATP, which differs from the deoxyribose of dATP, prevents the formation of a phosphodiester bond with the next incoming nucleotide.[2] This leads to premature termination of the DNA chain, thereby halting viral replication.[1]
The following diagram illustrates the activation and inhibitory pathway of vidarabine:
Quantitative Data on Inhibition
The inhibitory potency of vidarabine and its active form, ara-ATP, has been quantified against various viral DNA polymerases. The following tables summarize key inhibitory constants.
Table 1: Inhibition of Viral DNA Polymerases by Ara-ATP
| Virus | Enzyme | Inhibitor | Ki Value | Mechanism of Inhibition | Competing Substrate |
| Herpes Simplex Virus | DNA Polymerase | Ara-ATP | Not Specified | Competitive | dATP |
| Hepatitis B Virus (HBV) | DNA Polymerase | Ara-ATP | Not Specified | Competitive | dATP |
Note: Specific Ki values for ara-ATP against various purified viral DNA polymerases are not consistently reported in the readily available literature. The data indicates competitive inhibition with respect to dATP.
Table 2: Antiviral Activity of Vidarabine Against Whole Viruses
| Virus | Cell Line | Assay Type | IC50 / EC50 Value |
| Varicella-Zoster Virus (VZV) | Not Specified | Plaque Reduction Assay | Varies (duration-dependent) |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Plaque Formation Assay | Concentration-dependent |
| Herpes Simplex Virus Type 2 (HSV-2) | Vero | Plaque Formation Assay | Concentration-dependent |
Note: IC50 and EC50 values are highly dependent on the specific viral strain, cell line, and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the inhibition of viral DNA polymerase by this compound.
In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of ara-ATP on the activity of purified viral DNA polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of ara-ATP against a specific viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase
-
Activated calf thymus DNA (or a suitable synthetic template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP or other radiolabeled dNTP
-
Ara-ATP (vidarabine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0; 4 mM MgCl₂; 0.5 mM DTT; 0.2 mg/ml BSA; 0.15 M KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template, and a mix of three unlabeled dNTPs.
-
Inhibitor Addition: Add varying concentrations of ara-ATP to the experimental tubes. Include a control with no inhibitor.
-
Substrate Addition: Add the radiolabeled dNTP (e.g., [³H]-dTTP) to all tubes. For Ki determination, vary the concentration of the competing natural substrate (dATP) across different sets of experiments.
-
Enzyme Initiation: Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each ara-ATP concentration compared to the control. Determine the IC50 value from a dose-response curve. For Ki determination, analyze the data using Lineweaver-Burk or Dixon plots.
Plaque Reduction Assay
This cell-based assay measures the ability of vidarabine to inhibit the replication of a lytic virus.
Objective: To determine the 50% effective concentration (EC50) of vidarabine against a specific virus.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of vidarabine in the cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for 1-2 hours to allow for viral adsorption.
-
Drug Treatment: Remove the virus inoculum and add the different concentrations of vidarabine to the respective wells. Include a virus-only control and a cell-only control.
-
Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each vidarabine concentration compared to the virus control. Determine the EC50 value from a dose-response curve.
References
The Origin of Vidarabine from Streptomyces antibioticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidarabine (ara-A), a purine (B94841) nucleoside analogue, is a significant antiviral agent with a history rooted in natural product discovery. Isolated from the fermentation broth of the bacterium Streptomyces antibioticus, Vidarabine exhibits potent activity against a range of DNA viruses. This technical guide provides an in-depth exploration of the origin of Vidarabine from its microbial source, detailing its discovery, biosynthesis, and the methodologies for its isolation and characterization. The guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important therapeutic agent.
Introduction
Vidarabine, chemically known as 9-β-D-arabinofuranosyladenine, was first discovered as a natural product synthesized by Streptomyces antibioticus in 1972.[1] This discovery was a landmark in the field of antiviral chemotherapy, as Vidarabine proved to be effective against various herpes viruses, poxviruses, rhabdoviruses, hepadnaviruses, and certain RNA tumor viruses.[2] Although initially investigated for its anticancer properties, its potent antiviral activity quickly became the focus of extensive research and development. This document delves into the technical aspects of Vidarabine's microbial origin, from the fermentation of S. antibioticus to the elucidation of its biosynthetic pathway and purification.
Fermentation of Streptomyces antibioticus for Vidarabine Production
The production of Vidarabine through microbial fermentation is a complex process influenced by various nutritional and environmental factors. While specific industrial production protocols are often proprietary, this section outlines a generalized methodology based on established principles for the cultivation of Streptomyces species for secondary metabolite production.
Culture Maintenance and Inoculum Development
Streptomyces antibioticus strains are typically maintained on agar (B569324) slants with a suitable sporulation medium. A common approach involves using a medium rich in complex carbohydrates and proteins to promote healthy growth and spore formation.
Inoculum Development Protocol:
-
Spore Suspension: Aseptic scraping of mature spores from an agar slant into sterile water or a suitable buffer containing a wetting agent (e.g., Tween 80) to create a homogenous spore suspension.
-
Seed Culture: Inoculation of a seed medium with the spore suspension. The seed medium is designed to promote rapid vegetative growth.
-
Incubation: Incubation of the seed culture in a shaker incubator at a controlled temperature (typically 28-30°C) and agitation (e.g., 200-250 rpm) for a period of 48-72 hours, or until sufficient biomass is achieved.
Production Fermentation
The production of Vidarabine occurs during the stationary phase of microbial growth. The production medium is formulated to provide the necessary precursors and cofactors for the biosynthesis of the nucleoside antibiotic.
Representative Fermentation Media Composition:
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Primary Carbon Source |
| Soybean Meal | 10-20 | Nitrogen and Amino Acid Source |
| Yeast Extract | 2-5 | Source of Vitamins and Growth Factors |
| CaCO₃ | 1-3 | pH Buffering Agent |
| K₂HPO₄ | 0.5-1.0 | Phosphate Source |
| MgSO₄·7H₂O | 0.2-0.5 | Source of Magnesium Ions |
| Trace Elements Solution | 1 mL/L | Provides Essential Micronutrients |
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintained between 6.8 and 7.2
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)
-
Agitation: 300-500 rpm (depending on fermenter geometry)
-
Fermentation Time: 120-168 hours
Isolation and Purification of Vidarabine
The recovery of Vidarabine from the fermentation broth involves a multi-step process designed to separate the target molecule from a complex mixture of cellular components and other metabolites. The following is a generalized protocol for the isolation and purification of a nucleoside antibiotic like Vidarabine.
Experimental Protocol
-
Biomass Removal: The fermentation broth is first centrifuged or filtered to separate the microbial biomass from the supernatant containing the dissolved Vidarabine.
-
Solvent Extraction: The clarified supernatant is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate, at a neutral or slightly alkaline pH to partition the relatively nonpolar Vidarabine into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing Vidarabine and other extracted compounds.
-
Column Chromatography: The crude extract is purified using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) to separate compounds based on their affinity for the stationary phase.
-
Crystallization: Fractions containing Vidarabine, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled, concentrated, and subjected to crystallization to obtain pure Vidarabine.
-
High-Performance Liquid Chromatography (HPLC): Final purification and analysis of Vidarabine can be performed using reversed-phase HPLC (RP-HPLC).
Quantitative Analysis of Vidarabine by RP-HPLC:
A validated RP-HPLC method is essential for the quantitative analysis of Vidarabine during production and purification.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile) in a 70:30 ratio[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 250 nm[3] |
| Retention Time | Approximately 2.54 minutes[3] |
Quantitative Data
Specific quantitative data on the industrial production and purification of Vidarabine from Streptomyces antibioticus is not extensively reported in publicly available literature. The following table provides a hypothetical representation of a purification process for a microbial secondary metabolite, illustrating the type of data that would be collected.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 5000 | 100,000 | 20 | 100 | 1 |
| Ethyl Acetate Extract | 1000 | 80,000 | 80 | 80 | 4 |
| Silica Gel Chromatography | 100 | 60,000 | 600 | 60 | 30 |
| Crystallization | 20 | 50,000 | 2500 | 50 | 125 |
Note: "Activity Units" would be determined by a relevant bioassay, such as a plaque reduction assay for antiviral activity.
Biosynthesis of Vidarabine in Streptomyces antibioticus
The biosynthetic pathway of Vidarabine in Streptomyces antibioticus was fully elucidated in 2017.[4] It is encoded by a 10-gene cluster, referred to as the pen cluster, which is also responsible for the production of another nucleoside, pentostatin.[4] Pentostatin is a potent inhibitor of adenosine (B11128) deaminase and its co-production is crucial as it protects the newly synthesized Vidarabine from being deaminated and inactivated by the bacterium's own enzymes.[4]
While a complete, step-by-step enzymatic pathway is not fully detailed in readily available literature, the following diagram illustrates the key known steps and the overall flow of the biosynthesis.
Caption: Proposed biosynthetic pathway of Vidarabine in Streptomyces antibioticus.
Experimental Workflow for Isolation and Characterization
The process of discovering and characterizing a novel natural product like Vidarabine from a microbial source follows a systematic workflow. This involves a series of steps from the initial screening to the final structure elucidation.
References
- 1. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parimycin: isolation and structure elucidation of a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone from a marine streptomycete isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Vidarabine - Wikipedia [en.wikipedia.org]
Vidarabine Monohydrate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Vidarabine (B1017) (also known as ara-A), a purine (B94841) nucleoside analog, represents a significant milestone in the history of antiviral therapy. As one of the first systemically active antiviral agents, its discovery and development paved the way for modern antiviral drug design. This technical guide provides an in-depth overview of vidarabine monohydrate, focusing on its core biochemical principles, mechanism of action, and relevant experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers in virology, pharmacology, and drug development, offering detailed protocols and quantitative data to support further investigation and innovation in the field.
Introduction
Vidarabine, or 9-β-D-arabinofuranosyladenine, is an analog of the purine nucleoside adenosine (B11128), distinguished by the presence of an arabinose sugar moiety in place of ribose.[1] Originally synthesized as a potential anti-cancer agent, its potent antiviral properties were discovered in 1964.[2] Vidarabine exhibits a broad spectrum of activity against DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[2][3] It was the first nucleoside analog antiviral to be administered systemically and licensed for the treatment of systemic herpes virus infections in humans.[2]
Despite the advent of newer, more selective antiviral agents like acyclovir (B1169), vidarabine remains a crucial tool in specific clinical contexts and a valuable subject of study for understanding antiviral resistance and mechanisms of DNA replication.[2] This guide will explore the multifaceted nature of vidarabine, from its molecular interactions to its clinical applications.
Biochemical Profile and Physicochemical Properties
Vidarabine's structure as a nucleoside analog is central to its biological activity. The key difference from adenosine is the stereochemistry at the 2' carbon of the sugar, which is in the "up" (β) position in arabinose, as opposed to the "down" position in ribose. This structural alteration allows it to be recognized by viral and cellular enzymes while disrupting normal nucleic acid synthesis.
| Property | Value | Reference(s) |
| Chemical Name | 9H-Purin-6-amine, 9-β-D-arabinofuranosyl-, monohydrate | [4] |
| Alternate Names | Ara-A, Spongoadenosine monohydrate, Vira-A monohydrate | [4] |
| CAS Number | 24356-66-9 | [3] |
| Molecular Formula | C₁₀H₁₃N₅O₄·H₂O | [5] |
| Molecular Weight | 285.26 g/mol | [5] |
| Melting Point | 257.0-257.5 °C | [3] |
| Solubility | Poor (0.05%) | [2] |
Mechanism of Action
Vidarabine's antiviral effect is a multi-step process that begins with its phosphorylation by cellular kinases into its active forms and culminates in the disruption of viral DNA synthesis.[1][2] Unlike acyclovir, vidarabine's activation is not dependent on viral thymidine (B127349) kinase, allowing it to inhibit acyclovir-resistant, TK-deficient viral strains.[6]
Cellular Uptake and Metabolic Activation
Once inside a host cell, vidarabine is sequentially phosphorylated by host cell kinases to vidarabine monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally to the active triphosphate form, vidarabine triphosphate (ara-ATP).[1]
Inhibition of Viral DNA Polymerase
The primary mechanism of action is the inhibition of viral DNA polymerase by ara-ATP.[1] Ara-ATP acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[7] The viral DNA polymerase has a significantly higher affinity for ara-ATP than host cellular DNA polymerases, providing a degree of selectivity.[8]
DNA Chain Termination and Destabilization
When ara-ATP is utilized as a substrate by the viral DNA polymerase, it is incorporated into the growing viral DNA strand.[2] The arabinose sugar's altered stereochemistry prevents the formation of a proper phosphodiester bridge with the next incoming nucleotide, effectively terminating DNA chain elongation.[1] This incorporation of "faulty" DNA leads to the destabilization of the viral DNA strand.[7]
Inhibition of Other Key Enzymes
Uniquely, the diphosphate form, ara-ADP, also contributes to the antiviral effect by inhibiting ribonucleotide reductase.[2] This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. Its inhibition further depletes the pool of available precursors for viral replication.[1]
Pharmacokinetics and Metabolism
Vidarabine's clinical utility is influenced by its pharmacokinetic profile. It is poorly soluble and is rapidly metabolized in the body.[2][9]
| Parameter | Value | Patient Population | Reference(s) |
| Plasma Half-life (Vidarabine) | ~60 minutes | Adults (Implied) | [2] |
| Metabolite | Arabinosyl Hypoxanthine (Ara-Hx) | N/A | [2] |
| Metabolite Activity | ~10-fold less potent than Vidarabine | N/A | [2] |
| Plasma Half-life (Ara-Hx) | 3.0 ± 1.7 hours | Adults with Polyarteritis Nodosa | [10] |
| Plasma Half-life (Ara-Hx) | 2.4 - 3.1 hours | Infants and Children | [11] |
| Protein Binding | 24-38% | N/A | [2] |
| Renal Excretion (as Ara-Hx) | 40-60% | Adults and Children | [2][12] |
| Renal Excretion (unchanged) | 3-4% | Adults | [12] |
| Metabolism | Rapid deamination by adenosine deaminase | N/A | [2] |
Antiviral Efficacy
Vidarabine has demonstrated efficacy against a range of DNA viruses. The following table summarizes its in vitro activity.
| Virus | Strain | Cell Line | IC₅₀ (μg/mL) | Reference(s) |
| Herpes Simplex Virus-1 (HSV-1) | VR-3 | HEL | 9.3 | MedChemExpress |
| Herpes Simplex Virus-2 (HSV-2) | Ms | HEL | 11.3 | MedChemExpress |
| Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | Equivalent to continuous treatment when dosed intermittently | [13] |
Clinical Applications and Efficacy
Vidarabine has been utilized in several clinical settings, primarily for severe herpesvirus infections.
| Indication | Key Findings | Reference(s) |
| Neonatal HSV Infection | Reduced mortality in disseminated and CNS disease from 74% (placebo) to 38%. For localized CNS disease, mortality dropped from 50% to 10%. | [14] |
| Herpes Zoster (in immunocompromised) | Accelerated cutaneous healing and reduced rates of cutaneous dissemination (24% to 8%) and visceral complications (19% to 5%) compared to placebo. | [15] |
| Herpes Zoster (comparison with Acyclovir) | Acyclovir was found to be more effective in preventing complications and shortened healing time compared to vidarabine in severely immunocompromised patients. | [16] |
Experimental Protocols
The following protocols provide a framework for key in vitro assays relevant to the study of vidarabine. These are generalized methods and may require optimization based on specific laboratory conditions, cell lines, and viral strains.
Plaque Reduction Assay for Antiviral Efficacy
Objective: To determine the 50% inhibitory concentration (IC₅₀) of vidarabine against a specific virus (e.g., HSV-1).
Materials:
-
Susceptible cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (e.g., HSV-1)
-
This compound stock solution
-
Overlay medium (e.g., medium with 1.2% carboxymethylcellulose)
-
Fixative (e.g., 100% methanol (B129727), ice-cold)
-
Staining solution (e.g., 0.5% crystal violet in 10% ethanol)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10⁴ cells/well).[17]
-
Virus Infection: After 24 hours, remove the culture medium. Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI), typically 0.1, for 1 hour at 37°C to allow for viral attachment and entry.[17]
-
Drug Treatment: While the virus is adsorbing, prepare serial dilutions of vidarabine in fresh culture medium.
-
Overlay: After the 1-hour incubation, aspirate the viral inoculum. Replace it with the overlay medium containing the various concentrations of vidarabine. Include a "no drug" (vehicle control) and a "no virus" (cell control) well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are clearly visible in the control wells.[18]
-
Fixation and Staining: Aspirate the overlay medium. Fix the cells with ice-cold methanol for 20 minutes.[19] Remove the fixative and stain the cell monolayer with crystal violet solution for 10-20 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each vidarabine concentration relative to the vehicle control. Plot the percentage of inhibition versus the drug concentration and use regression analysis to determine the IC₅₀ value.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibition constant (Kᵢ) of ara-ATP for viral DNA polymerase.
Materials:
-
Purified or partially purified viral DNA polymerase (e.g., from HSV-infected cells).
-
Vidarabine 5'-triphosphate (ara-ATP).
-
Deoxynucleotide triphosphates (dCTP, dGTP, dTTP) and the competing substrate (dATP).
-
Radiolabeled dNTP (e.g., [³H]-dATP or [α-³²P]-dCTP).
-
Activated primer-template DNA (e.g., activated calf thymus DNA).
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl, BSA).
-
Apparatus for separation and quantification of incorporated radioactivity (e.g., filter paper precipitation and scintillation counting).
Procedure:
-
Reaction Setup: In microcentrifuge tubes on ice, prepare reaction mixtures containing the reaction buffer, activated DNA template, and all dNTPs except the radiolabeled one.
-
Inhibitor Addition: Add varying concentrations of ara-ATP to the tubes. For Kᵢ determination, also vary the concentration of the competing substrate, dATP, across different sets of reactions. Include a no-inhibitor control.
-
Enzyme Addition: Add the purified viral DNA polymerase to each tube.
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled dNTP and transfer the tubes to a 37°C water bath.
-
Time Course and Quenching: At specific time points, remove aliquots from each reaction and spot them onto filter paper. Stop the reaction by immersing the filters in a cold trichloroacetic acid (TCA) solution to precipitate the DNA.
-
Washing and Counting: Wash the filters multiple times with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of DNA synthesis for each condition. To determine the Kᵢ and the mode of inhibition, analyze the data using Lineweaver-Burk or Dixon plots.[20]
Ribonucleotide Reductase (RNR) Inhibition Assay
Objective: To assess the inhibitory activity of ara-ADP on ribonucleotide reductase.
Materials:
-
Purified RNR enzyme (subunits R1 and R2, or α and β).
-
Vidarabine 5'-diphosphate (ara-ADP).
-
Ribonucleoside diphosphate substrate (e.g., CDP).
-
Allosteric effectors (e.g., ATP as an activator).
-
Reducing agent (e.g., DTT).
-
Reaction buffer (e.g., HEPES, MgSO₄, EDTA).
-
Method for detecting the deoxyribonucleotide product (e.g., HPLC or a radioactive assay using [³H]-CDP).[21][22]
Procedure:
-
Reaction Mixture Preparation: In a final reaction volume, combine the reaction buffer, allosteric effectors (e.g., ATP), reducing agent (DTT), and the substrate (e.g., [³H]-CDP).
-
Inhibitor Addition: Add varying concentrations of ara-ADP to the reaction tubes. Include a no-inhibitor control.
-
Reaction Initiation: Pre-incubate the mixture at the optimal temperature (e.g., 37°C). Initiate the reaction by adding the purified RNR enzyme.
-
Incubation and Quenching: Incubate for a defined period (e.g., 2-4 minutes). Stop the reaction by adding an acid (e.g., perchloric acid).[21]
-
Product Analysis: Neutralize the samples. Analyze the amount of deoxyribonucleotide (e.g., dCDP) formed. If using a radiolabeled substrate, this may involve enzymatic degradation to the deoxynucleoside, followed by separation via HPLC and quantification with a radioactivity detector.
-
Data Analysis: Calculate the rate of RNR activity for each ara-ADP concentration. Determine the IC₅₀ by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound, as a foundational purine nucleoside analog, continues to be of significant interest to the scientific community. Its mechanism of action, involving the dual inhibition of viral DNA polymerase and ribonucleotide reductase, provides a compelling model for antiviral drug design. While its clinical use has been largely superseded by agents with more favorable pharmacokinetic and toxicity profiles, the study of vidarabine offers valuable insights into viral enzymology, mechanisms of drug resistance, and strategies to combat DNA viruses. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to build upon this knowledge and drive the development of the next generation of antiviral therapies.
References
- 1. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 2. Vidarabine - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:24356-66-9 | Chemsrc [chemsrc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of herpesvirus DNA synthesis by 9-beta-D-arabinofuranosyladenine in cellular and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of vidarabine in the treatment of infants and children with infections due to herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vidarabine therapy of neonatal herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early vidarabine therapy to control the complications of herpes zoster in immunosuppressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current therapy of varicella zoster virus infection in immunocompromised patients. A comparison of acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Early Antiviral Investigations of Vidarabine: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidarabine (B1017), also known as adenine (B156593) arabinoside (ara-A), stands as a pioneering molecule in the history of antiviral chemotherapy. Initially synthesized in 1960 with an aim for anti-cancer activity, its potent antiviral properties were first reported in 1964.[1] This document provides an in-depth technical guide to the seminal, pre-1980 studies that established Vidarabine's antiviral activity, with a focus on its efficacy against herpesviruses. We will delve into the quantitative data from these early investigations, detail the experimental methodologies employed, and visualize the core mechanisms and workflows that defined this era of antiviral research.
Core Antiviral Activity: Mechanism of Action
Vidarabine is a purine (B94841) nucleoside analog. Its antiviral activity hinges on its ability to disrupt viral DNA synthesis.[2] To become active, Vidarabine must be phosphorylated within the host cell to its triphosphate form, ara-ATP. This active metabolite then competitively inhibits the viral DNA polymerase, an enzyme crucial for the replication of the viral genome. Furthermore, ara-ATP can be incorporated into the growing viral DNA chain, where it acts as a chain terminator, effectively halting further elongation and preventing the formation of viable new virions.[2][3] The diphosphate (B83284) form, ara-ADP, also contributes to the antiviral effect by inhibiting ribonucleotide reductase.
Caption: Mechanism of action of Vidarabine in a host cell.
Quantitative Data from Early In Vitro Studies
Early in vitro studies were crucial in quantifying Vidarabine's antiviral potency. These experiments typically utilized cell culture systems to assess the drug's ability to inhibit viral replication, often measured by plaque reduction assays or inhibition of viral DNA synthesis.
| Virus | Cell Line | Method | Endpoint Measurement | Result |
| Herpes Simplex Virus | KB cells | Viral DNA Synthesis Inhibition | 3H-Thymidine Incorporation | 74% reduction at 3.2 µg/ml |
| Herpes Simplex Virus | Various cell lines | Plaque Reduction Assay | 50% Inhibitory Concentration (IC50) | Specific IC50 values from pre-1980 literature were not readily available in the searched documents. |
| Varicella-Zoster Virus | Human Skin Fibroblasts | Modified Plaque Reduction Assay | Plaque Inhibitory Concentration | 1 to 2 µg/ml |
Experimental Protocols
Plaque Reduction Assay (Generalized from early descriptions)
The plaque reduction assay was a cornerstone for evaluating antiviral compounds. While specific parameters varied between laboratories, the general workflow was as follows:
-
Cell Culture Preparation: Monolayers of a susceptible cell line (e.g., Vero, HeLa, human embryonic fibroblasts) were prepared in petri dishes or multi-well plates.
-
Virus Inoculation: The cell monolayers were infected with a standardized amount of virus, typically calculated to produce a countable number of plaques.
-
Drug Application: After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., containing agar (B569324) or carboxymethyl cellulose) containing various concentrations of Vidarabine. A control group with no drug was always included.
-
Incubation: The plates were incubated for several days to allow for plaque formation, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cell monolayers were fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the drug-treated cultures was compared to the control to determine the percentage of inhibition.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the drug that reduces the number of plaques by 50%, was then calculated.
Caption: Generalized workflow of a plaque reduction assay.
Viral DNA Synthesis Inhibition Assay
To specifically investigate the effect of Vidarabine on viral DNA replication, early researchers employed methods to differentiate between host and viral DNA synthesis.
-
Cell Infection and Drug Treatment: Synchronized cell cultures were infected with a high multiplicity of the virus. Vidarabine was added at various concentrations and time points post-infection.
-
Radiolabeling: A radiolabeled DNA precursor, such as 3H-thymidine, was added to the culture medium for a defined period (pulse-labeling).
-
DNA Extraction: The total DNA from the infected and treated cells was extracted.
-
DNA Separation: The viral and cellular DNA were separated based on their different buoyant densities using cesium chloride (CsCl) density gradient centrifugation.
-
Quantification: The amount of radioactivity in the viral and cellular DNA fractions was measured to determine the extent of inhibition of DNA synthesis for each.
Landmark Clinical Trials of the Pre-1980s
The in vitro success of Vidarabine paved the way for pivotal clinical trials that established its efficacy in treating severe herpesvirus infections in humans.
Herpes Simplex Encephalitis (HSE)
A landmark placebo-controlled study published in 1977 was instrumental in demonstrating the life-saving potential of Vidarabine in HSE, a devastating viral infection of the brain.
-
Study Design: A collaborative, placebo-controlled, randomized trial.
-
Patient Population: Patients with brain-biopsy-proven HSE.
-
Treatment Protocol: Vidarabine administered intravenously.
-
Key Findings:
-
Mortality was significantly reduced from 70% in the placebo group to 28% in the Vidarabine-treated group.
-
Over 50% of the treated survivors had no or only moderately debilitating neurological sequelae.
-
The study concluded that Vidarabine had a good therapeutic index for HSE, particularly when administered early in the course of the disease.
-
Herpes Zoster in Immunocompromised Patients
Another critical area of investigation was the use of Vidarabine to manage herpes zoster (shingles) in patients with weakened immune systems, who are at high risk for severe complications. A double-blind, placebo-controlled trial provided key insights into its efficacy.
-
Study Design: A double-blind, placebo-controlled trial.
-
Patient Population: Immunocompromised patients with localized herpes zoster of 72 hours duration or less.
-
Treatment Protocol: Intravenous Vidarabine.
-
Key Findings:
-
Vidarabine therapy accelerated cutaneous healing.
-
The rate of cutaneous dissemination was reduced from 24% in the placebo group to 8% in the Vidarabine group.[4]
-
Zoster-related visceral complications were decreased from 19% in the placebo group to 5% in the Vidarabine group.[4]
-
The total duration of post-herpetic neuralgia was also reduced.[4]
-
Caption: Logical flow of early placebo-controlled clinical trials for Vidarabine.
Conclusion
The early studies on Vidarabine laid a critical foundation for the field of antiviral therapy. The meticulous in vitro and in vivo investigations conducted before 1980 not only established its mechanism of action and spectrum of activity but also provided the first definitive proof of a life-saving antiviral drug for a systemic viral infection in humans. While newer, less toxic, and more bioavailable antiviral agents have since been developed, the pioneering work with Vidarabine remains a landmark achievement in the fight against viral diseases and continues to inform the development of novel antiviral strategies.
References
- 1. In vitro susceptibility of varicella zoster virus to adenine arabinoside and hypoxanthine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early vidarabine therapy to control the complications of herpes zoster in immunosuppressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Antiviral Assay for Vidarabine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a synthetic nucleoside analog of adenosine.[1] It exhibits broad-spectrum activity against DNA viruses, including members of the Herpesviridae, Poxviridae, and Adenoviridae families.[1][2] Vidarabine monohydrate is a hydrated form of this compound. Its antiviral properties stem from its ability to interfere with viral DNA synthesis.[1] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound.
Mechanism of Action
Vidarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, ara-ATP, by host cellular kinases.[3] Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[3] Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety of ara-ATP causes chain termination, thus halting viral replication.[3]
Caption: Mechanism of action of Vidarabine.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of Vidarabine against a range of DNA viruses.
Table 1: Antiviral Efficacy of Vidarabine (EC50/IC50 Values)
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µg/mL) | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | Varies | [2] |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | Varies | [4] |
| Herpesviridae | Varicella-Zoster Virus (VZV) | - | Plaque Reduction | Varies | [5] |
| Poxviridae | Vaccinia Virus | - | - | Varies | [6] |
| Poxviridae | Cowpox Virus | - | - | Varies | [7] |
| Adenoviridae | Adenovirus Type 11 | HEp-2 | Yield Reduction | Dose-dependent | [8] |
Table 2: Cytotoxicity of Vidarabine (CC50 Values)
| Cell Line | Assay Type | CC50 (µM) | Reference |
| HepDES19 | MTS Assay | >100 | [9] |
| HEK293 | MTS Assay | >100 | [9] |
| LX2 | MTS Assay | 71 | [9] |
Experimental Protocols
A general workflow for determining the antiviral activity of this compound is depicted below.
Caption: General workflow for in vitro antiviral assays.
Plaque Reduction Assay (PRA)
This assay is considered the gold standard for quantifying the inhibition of viral replication.
a. Materials:
-
Susceptible host cells (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6- or 12-well plates
b. Protocol:
-
Seed host cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units [PFU] per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the viral inoculum and add the overlay medium containing different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Wash the plates and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the 50% effective concentration (EC50).
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay is used for viruses that do not form distinct plaques but cause a cytopathic effect (CPE).
a. Materials:
-
Susceptible host cells
-
Virus stock
-
This compound
-
Cell culture medium
-
96-well plates
b. Protocol:
-
Seed host cells in a 96-well plate and incubate to form a monolayer.
-
Prepare serial dilutions of the virus stock.
-
In a separate 96-well plate, prepare serial dilutions of this compound.
-
Add the diluted virus to the wells containing the cell monolayer, leaving some wells as cell controls.
-
Add the different concentrations of this compound to the virus-infected wells. Include a virus control (no drug).
-
Incubate the plate for 5-7 days and observe for CPE daily using a microscope.
-
Score each well as positive or negative for CPE.
-
Calculate the TCID50 using the Reed-Muench or Spearman-Kärber method to determine the virus titer in the presence and absence of the drug.
-
The EC50 is the concentration of this compound that reduces the virus titer by 50%.
Quantitative PCR (qPCR)-Based Assay
This method quantifies the amount of viral DNA to determine antiviral activity.
a. Materials:
-
Susceptible host cells
-
Virus stock
-
This compound
-
Cell culture medium
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe specific to a viral gene
-
qPCR instrument
b. Protocol:
-
Seed host cells in a multi-well plate and incubate.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a brief adsorption period, remove the inoculum and add a medium containing serial dilutions of this compound.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Extract total DNA from the cells.
-
Perform qPCR using primers and a probe specific for a viral gene to quantify the number of viral DNA copies.
-
Calculate the reduction in viral DNA copies for each drug concentration compared to the virus control and determine the EC50.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
a. Materials:
-
Host cells used in the antiviral assays
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Add serial dilutions of this compound to the wells. Include a cell control (no drug).
-
Incubate for the same duration as the antiviral assays.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control and determine the 50% cytotoxic concentration (CC50).[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 4. Comparative activities of combinations of acyclovir, vidarabine or its 5'-monophosphate, and cloned human interferons against herpes simplex virus type 2 in human and mouse fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes: Vidarabine Monohydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidarabine (B1017) (also known as Ara-A) is a purine (B94841) nucleoside analog derived from the Caribbean sponge, Tethya crypta. As an antiviral agent, it is primarily active against DNA viruses, most notably Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2] Its utility in cell culture is centered on quantifying antiviral efficacy, studying viral replication mechanisms, and screening for drug resistance.[3][4] Vidarabine monohydrate is the hydrated form of the compound used for these in vitro applications.
Mechanism of Action
Vidarabine exerts its antiviral effect by interfering with viral DNA synthesis through a multi-step intracellular process.[1]
-
Cellular Uptake & Phosphorylation: Upon entering a host cell, Vidarabine, a prodrug, is sequentially phosphorylated by cellular kinases into its active triphosphate form, arabinosyladenosine triphosphate (ara-ATP).[1]
-
Inhibition of Viral DNA Polymerase: Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[1]
-
DNA Chain Termination: When ara-ATP is incorporated into the growing viral DNA strand, the arabinose sugar, instead of deoxyribose, prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature chain termination.[1][5] This results in the formation of non-functional, "faulty" viral DNA.[1]
-
Other Inhibitory Effects: The diphosphate (B83284) form (ara-ADP) has also been shown to inhibit ribonucleotide reductase, further depleting the pool of necessary precursors for DNA synthesis.
This mechanism makes Vidarabine effective even against certain acyclovir-resistant viral strains that have mutations in the viral thymidine (B127349) kinase (TK), as Vidarabine's initial phosphorylation is carried out by host cell kinases.[3]
Data Summary
Quantitative data for this compound is essential for designing effective in vitro experiments. The following tables summarize key parameters.
Table 1: Physicochemical and Solubility Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₄·H₂O |
| Molecular Weight | 285.26 g/mol |
| CAS Number | 24356-66-9 |
| Appearance | White to off-white powder |
| Solubility in DMSO | ≥ 57 mg/mL (≥ 199.81 mM) (Use fresh, anhydrous DMSO for best results) |
| Storage (Powder) | 3 years at -20°C |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent |
Table 2: In Vitro Antiviral Activity and Cytotoxicity
| Parameter | Virus / Cell Line | Value (µM) | Selectivity Index (SI)¹ |
| IC₅₀ (50% Inhibitory Concentration) | HSV-1 (Vero) | ~1.0 - 10 | Dependent on CC₅₀ |
| IC₅₀ (50% Inhibitory Concentration) | HSV-2 (Vero) | ~1.0 - 10 | Dependent on CC₅₀ |
| IC₅₀ (50% Inhibitory Concentration) | VZV (Various) | ~0.5 - 5.0 | Dependent on CC₅₀ |
| CC₅₀ (50% Cytotoxic Concentration) | Vero Cells | > 100 | > 10 - 200 |
¹ Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. Values are approximate and can vary based on viral strain, cell density, and assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 285.26 g/mol )
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance and sterile spatulas
Procedure:
-
Calculation: To prepare a 20 mM stock solution, calculate the required mass: Mass (mg) = 20 mmol/L * 0.001 L * 285.26 g/mol * 1000 mg/g = 5.705 mg
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 5.71 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use (up to 1 year).
Protocol 2: Antiviral Plaque Reduction Assay
This assay determines the concentration of Vidarabine required to inhibit the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
HSV-1 or HSV-2 stock of known titer
-
Vidarabine stock solution (20 mM)
-
Sterile 6-well plates
-
Overlay medium (e.g., 1% methylcellulose in 2x MEM)
-
Fixing solution (e.g., 100% Methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 20% Ethanol)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density to achieve a 95-100% confluent monolayer the next day (e.g., 5 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.
-
Drug Dilutions: On the day of the experiment, prepare serial dilutions of Vidarabine in culture medium (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0 µM).
-
Viral Infection: Aspirate the medium from the cell monolayers. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Treatment Application: After the adsorption period, aspirate the viral inoculum.
-
Overlay: Prepare the final overlay by mixing equal volumes of 2x concentrated overlay medium with each Vidarabine dilution. Gently add 2 mL of the appropriate Vidarabine-containing overlay to each well. Include a "virus control" well (no drug) and a "cell control" well (no virus, no drug).
-
Incubation: Incubate the plates at 37°C for 48-72 hours, or until plaques are clearly visible in the virus control wells.
-
Fixing and Staining: Aspirate the overlay. Fix the cell monolayer by adding 1 mL of cold methanol (B129727) to each well for 10-15 minutes. Discard the methanol and add 1 mL of crystal violet solution for 20 minutes at room temperature.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the percent inhibition versus the log of the drug concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Protocol 3: Cytotoxicity Assay (MTT Method)
This assay determines the concentration of Vidarabine that reduces the viability of uninfected cells by 50% (CC₅₀), a critical measure of drug toxicity.
Materials:
-
Vero cells
-
Complete culture medium
-
Vidarabine stock solution (20 mM)
-
Sterile 96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of Vidarabine in culture medium at 2x the final desired concentrations. Remove 50 µL of medium from the wells and add 50 µL of the 2x drug dilutions. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percent viability versus the log of the drug concentration to determine the CC₅₀ value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of combined acyclovir and vidarabine on infection with herpes simplex virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Vidarabine Monohydrate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of Vidarabine monohydrate stock solutions in Dimethyl Sulfoxide (DMSO). This compound is an antiviral agent active against herpes simplex viruses (HSV) and varicella-zoster viruses.[1] Accurate preparation of stock solutions is critical for reproducible results in both in vitro and in vivo research.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N₅O₄·H₂O | [2] |
| Molecular Weight | 285.26 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility in DMSO | ≥57 mg/mL (199.81 mM) | [4] |
| Storage of Solid | -20°C for up to 3 years | [4] |
| Stock Solution Storage | -20°C for 1 month or -80°C for up to 6 months | [1][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (CAS: 24356-66-9)
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-Weighing Preparation: Before opening, allow the this compound container and the DMSO to equilibrate to room temperature to prevent condensation of atmospheric moisture. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[4]
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: 1 mL x 10 mmol/L x 285.26 g/mol = 2.8526 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh 2.85 mg of this compound into a sterile vial.
-
Dissolution:
-
Add 1 mL of fresh DMSO to the vial containing the this compound.
-
Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
If dissolution is slow, gentle warming of the tube in a 37°C water bath or brief sonication in an ultrasonic bath can be used to aid the process.[1][5]
-
-
Aliquoting and Storage:
Safety Precautions:
-
Always handle this compound and DMSO within a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[6]
Visualizations
Signaling Pathway Inhibition
Vidarabine, an analog of the nucleoside adenosine, functions as a prodrug.[7] It is converted into its active triphosphate form by cellular kinases. This active form selectively inhibits viral DNA polymerase, thereby interfering with viral DNA synthesis and replication.[8][9]
Caption: Simplified signaling pathway of Vidarabine activation and action.
Experimental Workflow
The following diagram outlines the logical flow of the protocol for preparing the this compound stock solution.
Caption: Logical workflow for preparing Vidarabine stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. biocompare.com [biocompare.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Vidarabine Monohydrate for Herpes Simplex Virus (HSV) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vidarabine (B1017) monohydrate in Herpes Simplex Virus (HSV) research, including its mechanism of action, in vitro and in vivo applications, and relevant experimental protocols.
Introduction
Vidarabine, also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analog with established antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV).[1][2][3][4] It serves as a critical tool in antiviral research, particularly in studies involving acyclovir-resistant HSV strains.[1]
Mechanism of Action
Vidarabine's antiviral effect stems from its interference with viral DNA synthesis.[2][3][5] Unlike some other antiviral nucleoside analogs, vidarabine is phosphorylated to its active triphosphate form (ara-ATP) by cellular kinases, making it effective against thymidine (B127349) kinase-deficient (TK-deficient) HSV mutants that are resistant to acyclovir.[1]
The key mechanisms of action are:
-
Inhibition of Viral DNA Polymerase: Ara-ATP competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[5][6]
-
Incorporation into Viral DNA: Ara-ATP can be incorporated into the growing viral DNA strand.[3][5][6] The presence of the arabinose sugar instead of deoxyribose leads to the termination of the DNA chain, as it prevents the formation of phosphodiester bridges, thus halting viral replication.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vidarabine - Wikipedia [en.wikipedia.org]
- 3. Vidarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is Vidarabine used for? [synapse.patsnap.com]
- 5. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Vidarabine Monohydrate in Vero and HEp-2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a synthetic nucleoside analog of adenosine. It serves as an antiviral agent effective against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2][3] Its mechanism of action centers on the inhibition of viral DNA synthesis.[4][5][6] This document provides detailed application notes and experimental protocols for the use of vidarabine monohydrate in two common cell lines for virological research: Vero (African green monkey kidney) and HEp-2 (human epidermoid carcinoma) cells.
Mechanism of Action
Vidarabine is a prodrug that, upon entering a host cell, is phosphorylated by cellular enzymes to its active triphosphate form, ara-ATP.[4][5] This active metabolite interferes with viral DNA replication through two primary mechanisms:
-
Competitive Inhibition of Viral DNA Polymerase: Ara-ATP competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of viral DNA polymerase. This competition reduces the efficiency of viral DNA synthesis.[4][7]
-
DNA Chain Termination: Ara-ATP can be incorporated into the growing viral DNA strand. The presence of arabinose sugar in place of deoxyribose hinders the formation of a phosphodiester bond with the next nucleotide, leading to the termination of the DNA chain.[4][7]
The diphosphate (B83284) form of vidarabine, ara-ADP, has also been shown to inhibit ribonucleotide reductase, an enzyme crucial for producing deoxynucleotides, further impeding viral replication.[4]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Vidarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 5. Vidarabine---Adenine arabinoside-_Chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Note: Determining the 50% Inhibitory Concentration (IC50) of Vidarabine Monohydrate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Vidarabine (B1017) (also known as ara-A) is a purine (B94841) nucleoside analog originally isolated from Streptomyces antibioticus. It acts as an antiviral agent with activity against herpes simplex virus (HSV), varicella-zoster virus (VZV), and vaccinia viruses.[1][2] Vidarabine interferes with the synthesis of viral DNA.[3] While its primary use is antiviral, it has also demonstrated some antineoplastic properties, making it a compound of interest in cancer research.[1][4]
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the effectiveness of a compound in inhibiting a biological process by 50%.[5] In the context of cell culture, it typically measures the concentration of a drug required to reduce the viability of a cell population by half and is a key metric for assessing a compound's potency and cytotoxic effects.[5][6] This document provides detailed protocols for determining the IC50 value of Vidarabine monohydrate in mammalian cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Assay.
Mechanism of Action
Vidarabine is a nucleoside analog that must be phosphorylated intracellularly to become active.[1][2] Cellular kinases convert Vidarabine sequentially into Vidarabine monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally the active triphosphate form, ara-ATP.[1] The active metabolite, ara-ATP, competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA strand.[1][7] This incorporation leads to the termination of DNA chain elongation, as the arabinose sugar's stereochemistry prevents the formation of phosphodiester bridges, thereby halting DNA replication.[1]
Experimental Protocols
Two standard methods for determining IC50 are detailed below. The choice of assay can depend on factors like laboratory equipment, cell type, and desired sensitivity.
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes in living cells, which reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
This compound
-
Selected adherent cell line (e.g., A549, HeLa, L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, clear 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >90%).
-
Dilute the cells in a complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "vehicle control" (cells + medium + DMSO) and "no-cell control" (medium only for background reading).
-
Incubate the plate for 24 hours to allow cells to attach.[10]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired concentration range. A 10-point, 3-fold dilution series is often a good starting point.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Vidarabine.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay and Measurement:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Carefully aspirate the medium without disturbing the crystals.[12]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a luminescent signal proportional to the number of viable cells.[3] It is known for its high sensitivity and simple "add-mix-measure" format.[11]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow Step 1 as described in the MTT protocol, but use sterile, opaque-walled 96-well plates suitable for luminescence readings.[14]
-
-
Compound Treatment:
-
Follow Step 2 as described in the MTT protocol.
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11][14]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][11]
-
Measure the luminescence using a luminometer.
-
Data Analysis and Presentation
-
Correct Raw Data: Subtract the average reading from the "no-cell control" (background) wells from all other readings.[8]
-
Calculate Percent Viability: Normalize the data to the "vehicle control" wells, which represent 100% viability.
-
Percent Viability = (Corrected Reading of Treated Well / Average Corrected Reading of Vehicle Control Wells) x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the Vidarabine concentration.
-
Determine IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[8] The IC50 is the concentration of the drug that corresponds to 50% viability on this curve. Statistical software like GraphPad Prism is commonly used for this analysis.
Example Data Presentation
As specific cytotoxic IC50 values for this compound against common mammalian cell lines are not widely published, the following table provides an illustrative example of how to present the determined data. The values are hypothetical and should be determined experimentally.
| Cell Line | Cell Type | Assay Used | Incubation Time (h) | IC50 (µM) [Example] |
| A549 | Human Lung Carcinoma | MTT | 48 | 85.5 |
| HeLa | Human Cervical Cancer | MTT | 48 | 112.2 |
| L929 | Mouse Fibroblast | CellTiter-Glo® | 48 | 250.8 |
| K562 | Human Myelogenous Leukemia | Clonogenic | 4 | >100* |
*Note: The literature contains IC50 values for Vidarabine analogs like Fludarabine (B1672870) in K562 cells, but not for Vidarabine itself. The example value reflects that cytotoxicity can vary significantly between cell lines.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Vidarabine is neither a potent nor a selective AC5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro sensitivity of B-CLL cells to fludarabine and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application of Vidarabine in the Study of Emerging DNA Viruses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analog with established antiviral activity against a range of DNA viruses.[1][2] Its mechanism of action, primarily centered on the inhibition of viral DNA synthesis, makes it a valuable tool for studying the replication and pathogenesis of emerging and re-emerging DNA viruses.[3][4] This document provides detailed application notes and experimental protocols for utilizing Vidarabine in a research setting to investigate its efficacy against various DNA viruses.
Mechanism of Action
Vidarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Ara-ATP.[4] This activation is carried out by host cell kinases.[5] Ara-ATP exerts its antiviral effect through a dual mechanism:
-
Competitive Inhibition of Viral DNA Polymerase: Ara-ATP structurally mimics deoxyadenosine (B7792050) triphosphate (dATP) and competes for the active site of viral DNA polymerase, thereby inhibiting viral genome replication.[2]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety of Vidarabine prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature termination of the DNA chain.[2][4]
This mechanism provides a basis for its broad-spectrum activity against various DNA viruses.
Data Presentation: Antiviral Activity of Vidarabine
The following table summarizes the in vitro antiviral activity of Vidarabine against a selection of DNA viruses. This data is crucial for designing experiments and understanding the potential of Vidarabine as a research tool or therapeutic lead.
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | HEL | Plaque Reduction | ~34.8 (9.3 µg/mL) | [6] |
| Herpes Simplex Virus 2 (HSV-2) | HEL | Plaque Reduction | ~42.3 (11.3 µg/mL) | [6] | |
| Poxviridae | Vaccinia Virus | Vero | Not Specified | 12 | [1] |
| Cowpox Virus | Vero | Not Specified | 45 | [1] | |
| Adenoviridae | Adenovirus Type 11 | HEp-2 | Yield Reduction | Dose-dependent inhibition observed | [7] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the virus strain, cell line, and specific experimental conditions. The provided data should be used as a reference for initial experimental design.
Mandatory Visualizations
Signaling Pathway of Vidarabine's Antiviral Action
Caption: Mechanism of action of Vidarabine.
Experimental Workflow for Antiviral Activity Assessment
Caption: General workflow for evaluating Vidarabine's antiviral efficacy.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Cells: Confluent monolayers of a susceptible cell line (e.g., Vero cells for Vaccinia virus) in 24- or 48-well plates.[8]
-
Virus: A known titer of the DNA virus of interest.
-
Vidarabine: Stock solution of known concentration.
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 2-10% FBS).
-
Overlay Medium: Culture medium containing 0.5-1.5% methylcellulose (B11928114) or low-melting-point agarose.
-
Fixative: 10% formalin or methanol.
-
Staining Solution: 0.1-1% crystal violet in 20% ethanol.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Cell Seeding: Seed the plates with cells to achieve a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of Vidarabine in culture medium. A starting range of 1-100 µM is often suitable.
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well (typically 0.001-0.01 PFU/cell).[8]
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the viral inoculum.
-
Add the prepared Vidarabine dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Gently overlay the cells with the overlay medium containing the corresponding concentrations of Vidarabine.
-
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[8]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Vidarabine concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus progeny.
Materials:
-
Similar to the Plaque Reduction Assay, but without the overlay medium.
-
96-well microtiter plates.
Protocol:
-
Cell Seeding and Drug Preparation: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.
-
Infection and Treatment:
-
Infect confluent cell monolayers with the virus at a higher MOI (e.g., 0.1-1 PFU/cell) to ensure widespread infection.
-
After a 1-2 hour adsorption period, remove the inoculum and add the Vidarabine dilutions.
-
-
Incubation: Incubate the plates at 37°C for a full replication cycle of the virus (e.g., 24-72 hours).
-
Virus Harvest:
-
After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virus.
-
Collect the cell lysates containing the virus.
-
-
Virus Tittering:
-
Perform serial dilutions of the harvested virus from each treatment condition.
-
Titer the virus dilutions on fresh cell monolayers using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[9]
-
-
Data Analysis:
-
Calculate the viral titer for each Vidarabine concentration.
-
Determine the percentage of virus yield reduction compared to the virus control.
-
Calculate the IC50 value based on the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of Vidarabine to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Cells: The same cell line used in the antiviral assays.
-
Vidarabine: Stock solution of known concentration.
-
Culture Medium.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl.
-
96-well plates.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Drug Treatment:
-
Prepare serial dilutions of Vidarabine in culture medium at the same concentrations used in the antiviral assays.
-
Remove the medium from the wells and add 100 µL of the Vidarabine dilutions. Include a cell control (no drug).
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-72 hours) at 37°C.
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the cell control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Conclusion
Vidarabine remains a relevant and valuable tool for the in vitro study of emerging DNA viruses. Its well-characterized mechanism of action and broad-spectrum activity allow researchers to investigate viral replication processes and screen for potential antiviral therapies. The detailed protocols provided herein offer a solid foundation for conducting these studies in a reliable and reproducible manner. It is crucial to always include appropriate controls and to determine the cytotoxicity of Vidarabine in the specific cell system being used to ensure the validity of the antiviral data.
References
- 1. Therapeutic basis of vidarabine on adenovirus-induced haemorrhagic cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition of monkeypox virus production and spread by Interferon-β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Agents with Antiviral Activity against Monkeypox Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Vidarabine Monohydrate Solution Stability & Degradation: Technical Support Center
Welcome to the Technical Support Center for Vidarabine (B1017) Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of vidarabine monohydrate in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for vidarabine in an aqueous solution?
A1: Vidarabine in aqueous solution primarily degrades through two main pathways:
-
Hydrolysis: The glycosidic bond between the adenine (B156593) base and the arabinose sugar can be cleaved, yielding adenine and arabinose as degradation products.[1] This is a common degradation pathway for nucleoside analogs.
-
Enzymatic Deamination: In biological systems or in the presence of the enzyme adenosine (B11128) deaminase (ADA), vidarabine is rapidly deaminated to its less active metabolite, arabinosylhypoxanthine (Ara-Hx).[2][3][4] While this is a key metabolic pathway in vivo, non-enzymatic deamination in simple buffered solutions is generally much slower. Spontaneous hydrolytic deamination of adenosine to inosine (B1671953) can occur, and similar processes may affect vidarabine over extended periods.[5]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound, typically prepared in DMSO, should be stored at low temperatures. General recommendations are:
It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can accelerate degradation.[6][7] For aqueous solutions used in experiments, it is best to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be kept refrigerated (2-8°C) and protected from light.
Q3: How does pH affect the stability of vidarabine in solution?
Q4: Is this compound sensitive to light?
A4: While one forced degradation study reported no significant degradation under photolytic conditions, it is a general best practice to protect solutions of nucleoside analogs from light to prevent potential photodegradation.[8] Experiments should be conducted in amber glassware or under light-protected conditions, especially for long-term stability studies.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
You are running a stability study of a vidarabine solution and observe new peaks in your HPLC chromatogram that were not present at the initial time point.
-
Possible Cause 1: Hydrolysis.
-
Identification: One of the new peaks may correspond to adenine. You can confirm this by comparing the retention time with an adenine standard.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Inject an adenine standard to see if the retention time matches the unknown peak.
-
Check pH of Solution: Hydrolysis can be accelerated at acidic or alkaline pH. Measure the pH of your sample.
-
Review Storage Conditions: Elevated temperatures can increase the rate of hydrolysis. Ensure your samples are stored at the recommended temperature.
-
-
-
Possible Cause 2: Deamination.
-
Identification: A new peak might correspond to arabinosylhypoxanthine (Ara-Hx).
-
Troubleshooting Steps:
-
Confirm Peak Identity: If available, inject an Ara-Hx standard.
-
Consider Source of Deaminase Activity: If you are working with cell culture media or other biological matrices, enzymatic deamination is likely. If using simple buffers, consider the possibility of slow, non-enzymatic deamination, especially over longer time points.
-
-
-
Possible Cause 3: Contamination.
-
Identification: Peaks that do not correspond to known degradants and have inconsistent appearance across samples may be due to contamination.
-
Troubleshooting Steps:
-
Analyze a Blank: Inject a sample of the vehicle (the solution without vidarabine) that has been subjected to the same conditions to check for leached substances or solvent impurities.
-
Review Sample Handling: Ensure clean glassware and proper handling procedures to avoid cross-contamination.
-
-
Issue 2: Decrease in Vidarabine Concentration Faster Than Expected
You observe a rapid loss of vidarabine in your solution during a stability experiment.
-
Possible Cause 1: Incorrect Storage Temperature.
-
Troubleshooting: Verify that the storage temperature for your samples has been consistently maintained. Temperature fluctuations can significantly accelerate degradation.
-
-
Possible Cause 2: pH Shift in the Solution.
-
Troubleshooting: The pH of your buffered solution may change over time, especially if it has low buffering capacity or is exposed to the atmosphere (absorption of CO2 can lower the pH of unbuffered or weakly buffered neutral/alkaline solutions). Measure the pH of your samples at the end of the study.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting: If your samples were not adequately protected from light, photodegradation could be a contributing factor. Repeat the experiment using amber vials or cover the containers with aluminum foil.
-
-
Possible Cause 4: Adsorption to Container.
-
Troubleshooting: Vidarabine may adsorb to the surface of certain types of plastic or glass containers. Consider using low-adsorption vials, such as those made of polypropylene (B1209903) or silanized glass.
-
Issue 3: Precipitation or Cloudiness in the Solution
Your vidarabine solution, which was initially clear, has become cloudy or contains a precipitate.
-
Possible Cause 1: Low Solubility.
-
Troubleshooting: Vidarabine has limited aqueous solubility. If the concentration is near its solubility limit, a decrease in temperature could cause it to precipitate. Ensure your working concentration is well below the solubility limit at the storage temperature.
-
-
Possible Cause 2: Degradation Product Precipitation.
-
Troubleshooting: The degradation products, such as adenine, may have different solubility characteristics than vidarabine and could precipitate if they form in sufficient quantities. Analyze the supernatant and the precipitate (if possible after re-dissolving in a suitable solvent) by HPLC to identify the components.
-
-
Possible Cause 3: pH Change Affecting Solubility.
-
Troubleshooting: A change in the pH of the solution can alter the solubility of vidarabine. Measure the pH to see if it has shifted.
-
Data Presentation
Table 1: Illustrative Degradation of this compound in Aqueous Solution at 40°C
(Note: The following data is illustrative to demonstrate expected trends, as comprehensive published kinetic data is not available.)
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) | Primary Degradation Pathway |
| 3.0 | 0.045 | 15.4 | Hydrolysis |
| 5.0 | 0.010 | 69.3 | Hydrolysis |
| 7.4 | 0.025 | 27.7 | Hydrolysis |
| 9.0 | 0.060 | 11.6 | Hydrolysis |
Table 2: Illustrative Effect of Temperature on this compound Degradation at pH 7.4
(Note: The following data is illustrative.)
| Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.002 | 346.5 |
| 25 | 0.009 | 77.0 |
| 40 | 0.025 | 27.7 |
| 60 | 0.115 | 6.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Vidarabine and Potential Degradants
This protocol describes a general reversed-phase HPLC method for the analysis of vidarabine and its primary degradation product, adenine.
-
Instrumentation:
-
HPLC system with a UV detector (e.g., PDA detector).[8]
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, 0.1% Orthophosphoric acid in water (A) and Acetonitrile (B) in a ratio of 70:30 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 250 nm.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the desired aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at the target pH) to the final working concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The retention time for vidarabine is expected to be around 2.5 minutes under these conditions.[8] Adenine, being more polar, would likely have a shorter retention time.
-
Quantify the amount of vidarabine remaining by comparing the peak area to a standard curve.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Incubate a solution of vidarabine in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Incubate a solution of vidarabine in 0.1 N NaOH at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Incubate a solution of vidarabine in 3% hydrogen peroxide at room temperature.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C).
-
Also, store a solution of vidarabine at a high temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of vidarabine to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at various time points.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. Stability-indicating assay for vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Deaminase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
potential off-target effects of Vidarabine monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidarabine monohydrate. The information addresses potential off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vidarabine?
Vidarabine is a nucleoside analog of adenosine. Its antiviral activity stems from its ability to interfere with viral DNA synthesis.[1][2] Upon entering a host cell, Vidarabine is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP.[2][3] Ara-ATP competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the formation of "faulty" DNA.[2][3]
Q2: My experiment shows signs of cellular toxicity. What are the known off-target effects of Vidarabine?
While Vidarabine is more selective for viral DNA polymerase, it can also inhibit host cell DNA polymerases to some extent, which is a primary source of its cytotoxicity.[2] Additionally, Vidarabine and its metabolites have been shown to have off-target effects on other cellular enzymes, including:
-
Ribonucleotide Reductase: The diphosphate (B83284) form of Vidarabine (ara-ADP) can inhibit this enzyme, which is crucial for the production of deoxynucleotides needed for DNA synthesis.[2]
-
S-adenosylhomocysteine (SAH) Hydrolase: Vidarabine can inactivate this enzyme, leading to the accumulation of SAH, a potent inhibitor of cellular methyltransferases. This can disrupt essential methylation reactions within the cell.
-
RNA Polyadenylation: Vidarabine triphosphate (ara-ATP) has been reported to inhibit RNA polyadenylation, a critical step in the processing of messenger RNA (mRNA).
Q3: I am observing unexpected changes in gene expression in my Vidarabine-treated cells. Could this be an off-target effect?
Yes, it is possible. The inhibition of S-adenosylhomocysteine (SAH) hydrolase by Vidarabine can lead to alterations in cellular methylation patterns. DNA and histone methylation are key epigenetic modifications that regulate gene expression. Disruption of these processes could lead to widespread changes in the transcriptional profile of your cells.
Q4: Are there any known interactions of Vidarabine with cellular kinases?
Vidarabine itself is a substrate for cellular kinases, which are necessary for its phosphorylation to the active antiviral compound, ara-ATP.[2][3] However, current literature does not provide significant evidence for Vidarabine or its phosphorylated forms acting as direct inhibitors of specific cellular kinases as an off-target effect. If you suspect kinase inhibition in your experiments, a broad-spectrum kinase inhibitor screen may be warranted.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| High level of cytotoxicity in uninfected cells. | Inhibition of host DNA polymerases. | Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) in your cell line. Use the lowest effective antiviral concentration in your experiments. |
| Decreased cell proliferation and viability. | Inhibition of ribonucleotide reductase, leading to dNTP pool depletion. | Measure intracellular dNTP pools using HPLC or LC-MS/MS. Consider supplementing the culture medium with deoxynucleosides to rescue the phenotype. |
| Alterations in protein methylation or unexpected gene silencing/activation. | Inhibition of S-adenosylhomocysteine hydrolase. | Measure the activity of SAH hydrolase in cell lysates. Quantify the intracellular ratio of S-adenosylmethionine (SAM) to SAH. |
| Unexpected changes in protein expression profiles. | Widespread effects on cellular processes due to off-target activities. | Perform quantitative proteomics (e.g., SILAC, iTRAQ) to identify differentially expressed proteins and affected cellular pathways. |
Data Presentation
Table 1: Known Molecular Targets and Off-Targets of Vidarabine
| Target Type | Enzyme | Active Form of Vidarabine | Effect |
| On-Target | Viral DNA Polymerase | ara-ATP | Competitive Inhibition, Chain Termination |
| Off-Target | Host DNA Polymerases | ara-ATP | Inhibition |
| Off-Target | Ribonucleotide Reductase | ara-ADP | Inhibition |
| Off-Target | S-adenosylhomocysteine Hydrolase | Vidarabine | Inactivation |
| Off-Target | RNA Polyadenylation | ara-ATP | Inhibition |
Experimental Protocols
Protocol 1: S-adenosylhomocysteine (SAH) Hydrolase Activity Assay (Spectrophotometric)
This protocol describes a continuous assay to measure SAH hydrolase activity by quantifying the production of homocysteine using Ellman's Reagent (DTNB).[4][5]
Materials:
-
SAH Hydrolase enzyme (from cell lysate or purified)
-
S-Adenosylhomocysteine (SAH) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a stock solution of DTNB (10 mM) in the reaction buffer.
-
Prepare a range of SAH concentrations (e.g., 0-200 µM) in the reaction buffer.
-
In a 96-well plate or cuvette, prepare the reaction mixture. For a 200 µL final volume:
-
160 µL of Reaction Buffer
-
20 µL of DTNB solution (final concentration 1 mM)
-
10 µL of SAH solution (to achieve the desired final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the SAH Hydrolase enzyme solution.
-
Immediately start monitoring the increase in absorbance at 412 nm for 10-15 minutes, taking readings every 30-60 seconds.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
Protocol 2: Ribonucleotide Reductase (RNR) Activity Assay (LC-MS/MS-based)
This protocol provides a general framework for a highly sensitive and versatile method to measure RNR activity by quantifying the conversion of ribonucleotides to deoxyribonucleotides.[6][7]
Materials:
-
Purified RNR enzyme or cell lysate containing RNR
-
Ribonucleotide substrates (e.g., CDP, ADP, GDP, UDP)
-
Allosteric effectors (e.g., ATP, dATP, TTP, dGTP)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA)
-
Reducing system (e.g., DTT or thioredoxin/thioredoxin reductase/NADPH)
-
Methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction might contain:
-
RNR enzyme
-
Reaction Buffer
-
Allosteric effectors
-
Reducing system
-
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C for mammalian RNR).
-
Initiate the reaction by adding the ribonucleotide substrate(s).
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the deoxyribonucleotide products. A standard curve for each deoxyribonucleotide should be generated for accurate quantification.
Protocol 3: General Workflow for Quantitative Proteomics (iTRAQ/SILAC)
This workflow outlines the key steps for identifying and quantifying protein expression changes in response to Vidarabine treatment.
1. Sample Preparation:
- SILAC (Stable Isotope Labeling with Amino acids in Cell culture): Culture two populations of cells. One in "light" medium (containing normal amino acids) and the other in "heavy" medium (containing stable isotope-labeled amino acids, e.g., 13C6-Arginine, 13C6-Lysine). Treat one population with Vidarabine and the other with a vehicle control.
- iTRAQ (isobaric Tags for Relative and Absolute Quantitation): Grow cells under desired conditions and treat with Vidarabine or vehicle control. Harvest and lyse the cells.
2. Protein Extraction and Digestion:
- Lyse the cells and extract total protein.
- Quantify protein concentration.
- For SILAC, mix equal amounts of protein from the "light" and "heavy" samples.
- Reduce, alkylate, and digest the proteins into peptides using trypsin.
3. Peptide Labeling (for iTRAQ):
- Label the peptide samples from different conditions with different iTRAQ reagents.
- Pool the labeled samples.
4. LC-MS/MS Analysis:
- Separate the peptides by liquid chromatography.
- Analyze the peptides by tandem mass spectrometry.
5. Data Analysis:
- Use specialized software to identify peptides and proteins.
- Quantify the relative abundance of proteins between the different conditions based on the ratios of heavy to light peptides (SILAC) or the reporter ion intensities (iTRAQ).
- Perform bioinformatics analysis to identify significantly altered proteins and affected cellular pathways.
Mandatory Visualizations
Caption: Vidarabine's mechanism of action and key off-target interactions.
Caption: A logical workflow for investigating Vidarabine's off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Vidarabine Monohydrate Cytotoxicity in Cell Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Vidarabine (B1017) monohydrate in cell culture experiments. Our goal is to provide actionable guidance to help you optimize your experimental conditions, ensure data reliability, and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is Vidarabine monohydrate and what is its primary mechanism of action?
This compound (also known as ara-A) is an antiviral nucleoside analog. Its mechanism of action involves the inhibition of viral DNA synthesis.[1][2][3] Once inside a cell, it is phosphorylated to its active triphosphate form, ara-ATP.[1][4] Ara-ATP then competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and preventing viral replication.[1][3][4]
Q2: Why does this compound exhibit cytotoxicity in cell culture?
Vidarabine's cytotoxicity stems from its lack of absolute selectivity for viral DNA polymerase over host cell DNA polymerase.[4] This means that at certain concentrations, it can also interfere with the DNA replication of the host cells, leading to cell death.[1] This off-target effect is a common challenge when working with nucleoside analogs in vitro.
Q3: I am observing high levels of cell death even at low concentrations of this compound. What are the initial troubleshooting steps?
If you are observing unexpected levels of cytotoxicity, consider the following:
-
Confirm Drug Concentration: Double-check your calculations and the dilution series of your this compound stock solution.
-
Assess Cell Health: Ensure your cells are healthy and not stressed before initiating the experiment. Factors like passage number, confluency, and media quality can impact cell sensitivity to cytotoxic agents.
-
Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.1%. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
-
Incubation Time: Cytotoxicity is often time-dependent. Consider reducing the exposure time of the cells to this compound.
Q4: Are there any strategies to reduce this compound-induced cytotoxicity without compromising its antiviral efficacy?
Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment that maximizes antiviral activity while minimizing cytotoxicity.
-
Co-treatment with Cytoprotective Agents: The use of antioxidants has shown promise in mitigating drug-induced cytotoxicity. N-acetylcysteine (NAC) and resveratrol (B1683913) are two such agents that may offer protective effects against cellular stress.[5][6][7][8]
-
Combination Therapy: Combining Vidarabine with other antiviral agents, such as Acyclovir (B1169), may allow for the use of lower, less toxic concentrations of each drug while achieving a synergistic or additive antiviral effect.[9][10][11]
Troubleshooting Guides
Problem 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes:
-
Low Aqueous Solubility: Vidarabine has poor water solubility.[12][13]
-
High Final Concentration: Exceeding the solubility limit of Vidarabine in the final culture volume.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not be fully dissolved.
-
Temperature Shock: Adding a cold stock solution to warm media can sometimes cause precipitation.[14]
Solutions:
-
Proper Stock Solution Preparation: Ensure this compound is fully dissolved in 100% DMSO before preparing working solutions. Gentle warming or sonication may aid dissolution.[12] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[15]
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium when making your final dilutions.[16]
-
Stepwise Dilution: When preparing the final concentration, add the Vidarabine stock solution dropwise to the pre-warmed media while gently swirling.
-
Reduce Final DMSO Concentration: A high final concentration of DMSO can contribute to compound precipitation when added to an aqueous solution. Keep the final DMSO concentration below 0.1%.[17]
Problem 2: High Variability in Cytotoxicity Assay Results
Symptoms:
-
Large standard deviations between replicate wells in assays like MTT, LDH, or Neutral Red.
-
Inconsistent dose-response curves.
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells.
-
Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to variations in cell growth and drug response.
-
Incomplete Drug Mixing: The compound may not be evenly distributed throughout the well.
-
Assay-Specific Issues: For example, incomplete formazan (B1609692) crystal solubilization in an MTT assay.
Solutions:
-
Careful Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
Gentle Mixing: After adding Vidarabine, gently rock the plate to ensure even distribution.
-
Follow Assay Protocols Diligently: Pay close attention to incubation times, washing steps, and reagent addition as specified in the protocol.
Data Presentation
Cytotoxicity of this compound in Various Cell Lines
The 50% cytotoxic concentration (CC50) is a critical parameter for determining the therapeutic index of an antiviral compound. Below is a summary of reported CC50 or IC50 (50% inhibitory concentration, often used interchangeably with CC50 in cytotoxicity studies) values for Vidarabine in different cell lines. Note: Specific CC50 values for this compound in common cell lines like HeLa, Vero, and A549 are not consistently reported in the literature. The following table provides an example of how to structure such data. It is highly recommended that researchers determine the CC50 experimentally in their specific cell line and under their experimental conditions.
| Cell Line | Cell Type | Assay | CC50 / IC50 (µM) | Reference |
| Human Ocular Fibroblasts | Normal Human Fibroblast | ³H-Thymidine Uptake | 1.52 x 10⁻⁵ M (15.2 µM) | [15] |
| Human Foreskin Fibroblasts (HFF) | Normal Human Fibroblast | Visual Cytotoxicity | > Value not explicitly stated, but prodrugs were evaluated. | [12] |
| Vero | Monkey Kidney Epithelial | Not Specified | Data for other compounds available, suggesting a method for determination. | [1] |
| A549 | Human Lung Carcinoma | Not Specified | Data for other compounds available, suggesting a method for determination. | [18][19] |
| HeLa | Human Cervical Adenocarcinoma | Not Specified | General information available. |
How to Interpret this Data: A lower CC50/IC50 value indicates higher cytotoxicity. This data should be used as a starting point for designing your own dose-response experiments.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include wells for:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Blank Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 2: Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Neutral Red solution (e.g., 0.33% in PBS)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Dye Incubation: Remove the culture medium and add Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add the destain solution to each well and incubate with gentle shaking for 10-15 minutes to extract the dye from the cells.
-
Data Acquisition: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells cultured in 6-well plates or flasks
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the 1X binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Signaling Pathways and Visualizations
This compound's cytotoxicity is primarily initiated by its interference with DNA replication, which can trigger the DNA Damage Response (DDR) and subsequently lead to apoptosis.
Vidarabine-Induced DNA Damage and Apoptosis Pathway
Vidarabine, as a nucleoside analog, gets incorporated into the DNA during replication, causing stalling of the replication fork. This replication stress activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1).[20][21] Activated Chk1 can lead to cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, it can trigger the apoptotic cascade, often involving the activation of executioner caspases like caspase-3.[22][23]
Experimental Workflow for Assessing and Mitigating Cytotoxicity
The following workflow outlines a systematic approach to evaluating and minimizing the cytotoxicity of this compound in your cell culture experiments.
Logical Relationship of Apoptosis Assay Markers
The Annexin V/PI assay helps to differentiate the stages of cell death based on changes in the plasma membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A cell-based large-scale screening of natural compounds for inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of N-acetyl cysteine (NAC) in preventing cytokine storm in COVID-19: review of current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine for prevention and treatment of COVID-19: Current state of evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine (NAC) and Its Role in Clinical Practice Management of Cystic Fibrosis (CF): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of combinations of acyclovir with vidarabine or its 5'-monophosphate on herpes simplex viruses in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of combined acyclovir and vidarabine on infection with herpes simplex virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. Comparative efficacy of antiviral drugs on human ocular fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Caspase Activation and Specific Cleavage of Substrates after Coxsackievirus B3-Induced Cytopathic Effect in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vidarabine Monohydrate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Vidarabine monohydrate precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: this compound has poor solubility in aqueous solutions, including most cell culture media.[1][2] Precipitation is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The inherent chemical structure of this compound limits its ability to dissolve in water-based solutions.
-
Solvent Choice: Using water or ethanol (B145695) to create stock solutions will lead to insolubility.[1]
-
Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit.
-
DMSO Concentration: While DMSO is the recommended solvent, the final concentration in the assay should be kept low (typically <0.5% v/v) to avoid cellular toxicity and potential precipitation upon dilution into the aqueous medium.[1]
-
Temperature: Changes in temperature can affect solubility.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and solubility of the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][3] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[3][4]
Q3: How can I prevent this compound from precipitating during my experiment?
A3: To prevent precipitation, consider the following strategies:
-
Prepare High-Concentration Stock Solutions in DMSO: Dissolve this compound in 100% fresh DMSO to create a concentrated stock solution.[1][3]
-
Optimize Final DMSO Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[1]
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the culture medium to reach the desired final concentration. This gradual dilution can help maintain solubility.
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: In some instances, brief sonication of the final solution can help to dissolve small precipitates, but this should be done cautiously to avoid degrading the compound.[5]
-
Use of Co-solvents: For in vivo studies, a mixture of solvents like DMSO, PEG300, Tween-80, and saline can be used to improve solubility.[5][6] This approach may be adaptable for specific in vitro experiments with appropriate controls.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to media | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound. Prepare a fresh, more dilute stock solution in DMSO if necessary. |
| High final concentration of DMSO causing the drug to "crash out". | Reduce the final DMSO concentration by using a more concentrated stock solution and adding a smaller volume to the media. Ensure the final DMSO concentration is below 0.5%.[1] | |
| Cloudiness or precipitate forms over time | The compound is slowly coming out of solution at the experimental temperature (e.g., 37°C). | Ensure the final concentration is well below the saturation point. Consider if a lower concentration can be used while still achieving the desired biological effect. |
| Instability of the compound in the aqueous medium. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions.[1] | |
| Inconsistent experimental results | Precipitation is leading to variable effective concentrations of the drug. | Visually inspect for any signs of precipitation before and during the experiment. If precipitation is observed, the results from that experiment may not be reliable. Address the solubility issue before repeating the experiment. |
| Degradation of this compound. | Store the solid compound at -20°C in a desiccated container.[1] Prepare fresh stock solutions and use them promptly. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
Data Presentation: Solubility of Vidarabine
| Solvent | Solubility | Source |
| DMSO | ≥ 49.4 mg/mL | [1] |
| 57 mg/mL (199.81 mM) | [3] | |
| ≥ 12.35 mg/mL | [2] | |
| 53 mg/mL (198.32 mM) | [4] | |
| 75 mg/mL (280.65 mM) | [5] | |
| Water | Insoluble | [2][4] |
| ~0.45 mg/mL at 25°C (for monohydrate) | [7] | |
| Ethanol | Insoluble | [2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.29 mM) | [6] |
| 2 mg/mL (7.48 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[1]
-
Vortex or gently warm the solution until the powder is completely dissolved.
-
Store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][6]
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 100 µM working solution from a 50 mg/mL (approximately 175 mM) stock:
-
First, dilute the stock solution 1:100 in media (e.g., 2 µL of stock in 198 µL of media) to get a 1.75 mM intermediate solution.
-
Then, perform a further 1:17.5 dilution (e.g., 10 µL of intermediate solution in 165 µL of media) to get the final 100 µM concentration.
-
-
Gently mix the solution by pipetting or inverting the tube.
-
Visually inspect the solution for any signs of precipitation before adding it to your cell culture.
-
Use the working solution immediately after preparation.[1]
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of Vidarabine in inhibiting viral DNA synthesis.
References
- 1. aminoallyl-utp.com [aminoallyl-utp.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Vidarabine | DNA/RNA Synthesis | Tyrosine Kinases | HSV | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
deamination of Vidarabine to less active metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vidarabine (B1017). The focus is on the common issue of its deamination to less active metabolites, a critical factor in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Vidarabine deamination?
A1: Vidarabine, an antiviral agent, undergoes enzymatic deamination, a metabolic process where its amino group is removed. This reaction is primarily catalyzed by the enzyme adenosine (B11128) deaminase (ADA).[1][2] The process converts Vidarabine (Ara-A) into its main metabolite, arabinosylhypoxanthine (Ara-H), also known as hypoxanthine (B114508) arabinoside.[1][3][4]
Q2: Why is Vidarabine deamination a concern for researchers?
A2: The deamination of Vidarabine is a significant concern because its primary metabolite, arabinosylhypoxanthine (Ara-H), possesses substantially less antiviral activity.[3] Ara-H is approximately 10-fold less potent than the parent compound, Vidarabine.[4] This rapid metabolic inactivation can limit the drug's effectiveness in experimental systems and in vivo, leading to underestimated potency or inconsistent results if not properly controlled.[1][5]
Q3: Which enzyme is responsible for the deamination of Vidarabine?
A3: The enzyme primarily responsible for the deamination of Vidarabine is Adenosine Deaminase (ADA).[1][4][6] ADA is a ubiquitous enzyme found in most mammalian tissues, where it plays a key role in purine (B94841) metabolism.[2][7]
Q4: How can the deamination of Vidarabine be prevented or minimized in experiments?
A4: To prevent or reduce the deamination of Vidarabine, an inhibitor of adenosine deaminase (ADA) can be used.[8] Potent ADA inhibitors such as pentostatin (B1679546) (2'-deoxycoformycin) and co-vidarabine (B8647817) have been shown to successfully protect Vidarabine from deamination, thereby enhancing its antiviral activity by several folds.[8]
Q5: Is the metabolite Ara-H completely inactive?
A5: No, arabinosylhypoxanthine (Ara-H) is not completely inactive. It does retain some antiviral properties, but it is significantly less potent than Vidarabine.[3][4] Studies have shown its activity to be at least 10 times lower than that of the parent drug.[2][4]
Troubleshooting Guide
Problem 1: Lower than expected antiviral activity of Vidarabine in cell culture.
-
Question: I am observing significantly lower antiviral potency for Vidarabine in my cell-based assays than what is reported in the literature. What could be the cause?
-
Answer: The most likely cause is the rapid deamination of Vidarabine by endogenous adenosine deaminase (ADA) present in the cells or serum used in the culture medium.[1][5] This converts Vidarabine to the less active Ara-H, reducing its apparent potency. To confirm this, you can co-administer a potent ADA inhibitor like pentostatin.[8] A significant increase in antiviral activity in the presence of the inhibitor would confirm that deamination was the issue.
Problem 2: A new, unexpected peak appears in my HPLC analysis of a Vidarabine sample.
-
Question: While analyzing my Vidarabine stock solution or a sample from my experiment using HPLC, I see the Vidarabine peak decreasing over time, while a new, later-eluting peak appears. What is this new peak?
-
Answer: This new peak is very likely the metabolite arabinosylhypoxanthine (Ara-H), the product of Vidarabine deamination.[9][10] The conversion can occur if your sample contains sources of adenosine deaminase (e.g., cell lysates, tissue homogenates, serum) or if the sample has been stored under conditions that allow for enzymatic activity. To verify, you can run a standard of Ara-H if available, or treat the sample with an ADA inhibitor and observe if the formation of the new peak is prevented.[11]
Problem 3: Inconsistent results in animal studies involving Vidarabine.
-
Question: My in vivo experiments with Vidarabine are yielding highly variable results in terms of efficacy. Why might this be happening?
-
Answer: Vidarabine is known to be rapidly deaminated in vivo, which significantly impacts its bioavailability and stability.[2][5] The high variability could be due to differences in adenosine deaminase (ADA) levels and activity among individual animals. To achieve more consistent and potent effects, Vidarabine is often administered in combination with an ADA inhibitor.[8] This approach increases the half-life and therapeutic window of Vidarabine.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the deamination of Vidarabine and the relative potency of its metabolite.
| Parameter | Value | Reference |
| Metabolite Name | Arabinosylhypoxanthine (Ara-H) | [1][3] |
| Catalyzing Enzyme | Adenosine Deaminase (ADA) | [1][4] |
| Relative Potency of Ara-H | ~10-fold less potent than Vidarabine | [2][4] |
| Recovery as Ara-H in Urine (Human) | 40% to 50% of administered dose | [10][12] |
| Recovery as Vidarabine in Urine (Human) | 3% to 4% of administered dose | [10][12] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Vidarabine and Ara-H Quantification
This protocol provides a method to separate and quantify Vidarabine and its metabolite, arabinosylhypoxanthine (Ara-H), in biological fluids.[11]
Materials:
-
HPLC system with a UV detector
-
Octylsilane (B1236092) (C8) or Octadecylsilane (C18) column (e.g., 5 µm particle size)[11][13]
-
Mobile Phase: 0.005 M sodium pentanesulfonate buffer (pH 7.2) and acetonitrile (B52724) (ACN)[11]
-
Vidarabine and Ara-H analytical standards
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
Procedure:
-
Sample Preparation (Serum/Plasma):
-
To 100 µL of serum or plasma, add 100 µL of an appropriate internal standard.
-
Add 50 µL of 1.8 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and neutralize with 25 µL of 1.8 M potassium carbonate.
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
-
Inject 20-50 µL of the final supernatant onto the HPLC system.
-
-
HPLC Conditions:
-
Quantification:
-
Generate a standard curve by injecting known concentrations of Vidarabine and Ara-H standards.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Adenosine Deaminase (ADA) Activity Assay
This protocol outlines a colorimetric method to measure ADA activity in samples like tissue homogenates or cell lysates, which is useful for studying the potential for Vidarabine deamination.[14]
Principle: ADA catalyzes the deamination of adenosine to inosine. Inosine is then converted to hypoxanthine, which is subsequently oxidized to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is measured colorimetrically.[14]
Materials:
-
Microplate reader (550 nm)
-
Sample (serum, plasma, tissue homogenate)
-
ADA Assay Kit (or individual reagents: adenosine substrate, purine nucleoside phosphorylase, xanthine (B1682287) oxidase, peroxidase, 4-aminoantipyrine)
-
Phosphate buffer (e.g., PBS, pH 7.3)
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Use directly after appropriate dilution with assay buffer.
-
Tissue Homogenate: Homogenize ~100 mg of tissue in 300 µL of cold assay buffer (containing protease inhibitors). Centrifuge at 16,000 x g for 10 minutes at 4°C. Use the supernatant for the assay.[15]
-
-
Assay Reaction:
-
Prepare a master reaction mix according to the manufacturer's protocol (e.g., Assay Genie MAES0141).[16] This typically contains all enzymes and substrates except the sample.
-
Add 10 µL of the sample (or standard) to the wells of a 96-well plate.
-
Add 180 µL of the working solution (containing adenosine) to each well.
-
Add 90 µL of the chromogenic agent to each well.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 550 nm in a kinetic mode for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the ADA activity.
-
-
Calculation:
-
Calculate the change in absorbance per minute (ΔOD/min).
-
Use a standard curve (if applicable) or the molar extinction coefficient of the final product to calculate ADA activity, typically expressed in U/L or U/mg of protein.
-
Visualizations
Caption: Metabolic pathway of Vidarabine deamination by adenosine deaminase (ADA).
Caption: Workflow for studying Vidarabine stability and deamination.
References
- 1. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 2. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vidarabine - Wikipedia [en.wikipedia.org]
- 5. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vidarabine [chemeurope.com]
- 7. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a novel adenosine deaminase inhibitor (co-vidarabine, co-V) upon the antiviral activity in vitro and in vivo of vidarabine (Vira-Atm) for DNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. labcarediagnostics.com [labcarediagnostics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing the Half-life of Vidarabine in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the half-life of Vidarabine (B1017).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for Vidarabine's short half-life?
Vidarabine has a short plasma half-life, approximately 1.5 hours in adults with normal renal function, primarily because it is rapidly metabolized in the body.[1] The main metabolic pathway is deamination by the enzyme adenosine (B11128) deaminase (ADA), which converts Vidarabine into its principal metabolite, arabinosyl hypoxanthine (B114508) (ara-Hx).[2][3] This metabolite has significantly lower antiviral activity, being about 10-fold less potent than Vidarabine.[4]
Q2: What are the main strategies to improve the half-life of Vidarabine in experiments?
There are three primary strategies that researchers can employ to extend the half-life of Vidarabine:
-
Co-administration with an Adenosine Deaminase (ADA) Inhibitor: This approach protects Vidarabine from rapid enzymatic degradation.[5][6][7]
-
Prodrug Development: Modifying the Vidarabine molecule to create a prodrug can enhance its stability and pharmacokinetic profile.[8][9][10][11]
-
Novel Formulation and Delivery Systems: Developing advanced formulations or delivery systems can control the release of Vidarabine over an extended period.[12]
Q3: How does an ADA inhibitor increase Vidarabine's half-life?
ADA inhibitors, such as co-vidarabine (B8647817) (pentostatin), work by binding to the adenosine deaminase enzyme and blocking its activity.[5][7] This prevents the rapid conversion of Vidarabine to the less active ara-Hx, thereby maintaining higher plasma concentrations of the active drug for a longer duration and significantly enhancing its antiviral effect.[5][6]
Q4: What should I consider when choosing a prodrug strategy for Vidarabine?
When developing a prodrug of Vidarabine, key considerations include:
-
Improved Bioavailability: The prodrug should ideally have better oral absorption than the parent drug.[8][13]
-
Resistance to Metabolism: The modification should protect Vidarabine from premature deamination by ADA.[10]
-
Efficient Conversion: The prodrug must be efficiently converted back to the active Vidarabine within the target cells.
-
Solubility: The prodrug should have favorable solubility characteristics for formulation and administration.[14] 5'-O-amino acid esters are a common prodrug strategy to improve these properties.[8][10]
Troubleshooting Guides
Issue 1: Inconsistent results with ADA inhibitors.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Titrate the concentration of the ADA inhibitor to determine the optimal ratio of inhibitor to Vidarabine for maximal half-life extension. |
| Inhibitor Instability | Ensure the ADA inhibitor is stored correctly and is not degraded. Prepare fresh solutions for each experiment. |
| Variability in Enzyme Activity | Standardize the source and lot of adenosine deaminase used in in-vitro experiments. If using cell lines or animal models, be aware of potential inter-individual variations in ADA expression. |
Issue 2: Vidarabine prodrug shows low conversion to the active form.
| Potential Cause | Troubleshooting Step |
| Inefficient Enzymatic Cleavage | The linker used in the prodrug design may not be susceptible to cleavage by target tissue enzymes. Redesign the prodrug with a different linker strategy. |
| Poor Cellular Uptake | The prodrug may not be effectively transported into the target cells. Evaluate the physicochemical properties of the prodrug (e.g., lipophilicity) and consider modifications to enhance cell permeability.[10] |
| Prodrug Instability | The prodrug may be chemically unstable under experimental conditions. Assess the stability of the prodrug in the relevant biological media (e.g., plasma, cell culture medium) over time. |
Issue 3: Difficulty in formulating Vidarabine for sustained release.
| Potential Cause | Troubleshooting Step |
| Poor Drug Solubility | Vidarabine has limited solubility, which can hinder the development of certain formulations.[15] Consider using a more soluble form, such as Vidarabine 5'-monophosphate, or exploring solubilizing excipients.[15] |
| Incompatible Polymer Matrix | The chosen polymer for the delivery system may not be compatible with Vidarabine or may not provide the desired release kinetics. Screen a panel of biocompatible and biodegradable polymers with different properties. |
| Burst Release | The formulation may exhibit a high initial release of the drug. Optimize the formulation by adjusting the drug-to-polymer ratio, particle size, or coating thickness to achieve a more controlled release profile.[12] |
Data Presentation
Table 1: Effect of Co-administration of an ADA Inhibitor on Vidarabine's Antiviral Activity
| Treatment | Relative In Vitro Antiviral Activity (Increase in Potency) | Reference |
| Vidarabine alone | 1x | [5] |
| Vidarabine + Co-vidarabine | 10x | [5] |
Table 2: Pharmacokinetic Parameters of Vidarabine and its Metabolite
| Compound | Plasma Half-life (in adults) | Primary Route of Elimination | Reference |
| Vidarabine | ~1.5 hours | Renal (after metabolism) | [1] |
| Arabinosyl hypoxanthine (ara-Hx) | ~3.3 hours | Renal | [1] |
Experimental Protocols
Protocol 1: In Vitro Determination of Vidarabine Deamination by Adenosine Deaminase
Objective: To measure the rate of Vidarabine deamination by ADA and assess the efficacy of an ADA inhibitor.
Materials:
-
Vidarabine
-
Adenosine Deaminase (from calf spleen)
-
ADA inhibitor (e.g., co-vidarabine)
-
Phosphate (B84403) buffer (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubator
Methodology:
-
Prepare a stock solution of Vidarabine in phosphate buffer.
-
Prepare a working solution of adenosine deaminase in phosphate buffer.
-
For inhibitor studies, prepare a stock solution of the ADA inhibitor.
-
Set up reaction vials containing Vidarabine and buffer. For inhibitor experiments, add the ADA inhibitor at various concentrations.
-
Pre-incubate the vials at 37°C for 5 minutes.
-
Initiate the reaction by adding the adenosine deaminase solution to each vial.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Analyze the samples by HPLC to quantify the concentrations of Vidarabine and its metabolite, ara-Hx.
-
Calculate the rate of deamination and the percentage of inhibition by the ADA inhibitor.
Protocol 2: Evaluation of Vidarabine Prodrug Stability in Plasma
Objective: To assess the stability of a Vidarabine prodrug in plasma and its conversion to the parent drug.
Materials:
-
Vidarabine prodrug
-
Human or animal plasma
-
Phosphate Buffered Saline (PBS)
-
HPLC or LC-MS/MS system
-
Incubator
Methodology:
-
Prepare a stock solution of the Vidarabine prodrug.
-
Spike the prodrug into pre-warmed plasma at a final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the plasma.
-
Immediately process the plasma samples to precipitate proteins (e.g., with acetonitrile (B52724) or methanol) and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to measure the concentrations of the prodrug and the released Vidarabine.
-
Calculate the half-life of the prodrug in plasma.
Visualizations
References
- 1. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. brainkart.com [brainkart.com]
- 4. Vidarabine - Wikipedia [en.wikipedia.org]
- 5. Effect of a novel adenosine deaminase inhibitor (co-vidarabine, co-V) upon the antiviral activity in vitro and in vivo of vidarabine (Vira-Atm) for DNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of an adenosine deaminase inhibitor on the uptake and metabolism of arabinosyl adenine (Vidarabine) by intact human erythrocytes. [periodicos.capes.gov.br]
- 7. Inhibition of adenosine deaminase by co-vidarabine and its effect on the metabolic disposition of adenine arabinoside (vidarabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5'-O-D-valyl ara A, a potential prodrug for improving oral bioavailability of the antiviral agent vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of vidarabine prodrugs as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release mechanisms and applications of drug delivery systems for extended-release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Vidarabine Antiviral Assays
Welcome to the Technical Support Center for Vidarabine Antiviral Assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during in vitro antiviral testing of Vidarabine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vidarabine?
Vidarabine, a nucleoside analogue of adenosine, acts as an antiviral agent by interfering with viral DNA synthesis. For its antiviral activity, Vidarabine must be phosphorylated within the host cell to its active triphosphate form, ara-ATP. Ara-ATP then competitively inhibits the viral DNA polymerase, an enzyme crucial for viral replication. Furthermore, ara-ATP can be incorporated into the growing viral DNA chain, leading to chain termination and preventing the successful replication of the viral genome.
Q2: What are the common viruses targeted by Vidarabine in antiviral assays?
Vidarabine has demonstrated activity against a range of DNA viruses, most notably:
-
Herpes Simplex Virus type 1 (HSV-1)
-
Herpes Simplex Virus type 2 (HSV-2)
-
Varicella-Zoster Virus (VZV)
It is also active against vaccinia virus and has been studied for its effects on other viruses like cytomegalovirus (CMV), though it may be less effective against CMV compared to HSV and VZV.
Q3: Why am I seeing significant variability in my IC50 values for Vidarabine between experiments?
Variability in IC50 values is a common issue in antiviral assays and can stem from several factors:
-
Cell Culture Conditions: Differences in cell line passage number, cell density at the time of infection, and growth media composition can all impact viral replication and drug efficacy.
-
Virus Stock: Variations in the titer and infectivity of the virus stock between preparations can lead to inconsistent results.
-
Assay Protocol: Minor deviations in incubation times, drug concentrations, or the overlay medium in plaque reduction assays can introduce variability.
-
Drug Stability and Solubility: Vidarabine has poor aqueous solubility, which can lead to precipitation in culture media and inaccuracies in the effective drug concentration. It can also be deaminated to arabinosylhypoxanthine (ara-Hx), a less active metabolite.
-
Pipetting Accuracy: Inconsistent pipetting, especially of the drug dilutions, can significantly alter the final concentrations in the assay wells.
Q4: How does the choice of cell line affect Vidarabine's antiviral activity?
The choice of cell line can significantly influence the determined IC50 value of Vidarabine. Different cell lines can have varying levels of the cellular kinases required to activate Vidarabine to its triphosphate form. Moreover, the efficiency of viral replication can differ between cell lines, which in turn affects the apparent efficacy of the antiviral agent. For instance, the antiviral effect of some drugs against HSV has been shown to differ between Vero, MRC-5, and other cell lines.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to variable results in Vidarabine antiviral assays.
Issue 1: High Well-to-Well Variability within a Single Assay Plate
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Ensure pipettes are properly calibrated.- Use reverse pipetting for viscous solutions.- Change pipette tips between each dilution and each well. |
| Incomplete Mixing | - Thoroughly mix all reagents and drug dilutions before adding to the assay plate.- Gently rock the plate after adding reagents to ensure even distribution. |
| Uneven Cell Monolayer | - Ensure a single-cell suspension before seeding.- Seed cells evenly and avoid swirling the plate in one direction, which can cause cells to accumulate in the center. |
| Edge Effects | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. |
Issue 2: Inconsistent IC50 Values Between Different Assay Runs
| Potential Cause | Troubleshooting Steps |
| Variation in Virus Titer | - Use a freshly thawed and tittered aliquot of virus stock for each experiment.- Avoid multiple freeze-thaw cycles of the virus stock. |
| Cell Passage Number and Health | - Use cells within a consistent and low passage number range.- Monitor cell viability and morphology to ensure they are healthy and in the logarithmic growth phase before seeding. |
| Vidarabine Solubility and Stability | - Prepare fresh Vidarabine stock solutions for each experiment in a suitable solvent like DMSO.- Ensure the final solvent concentration in the assay is consistent and non-toxic to the cells.- Visually inspect for any drug precipitation in the media. |
| Incubation Time and Conditions | - Standardize all incubation times (drug pre-incubation, virus adsorption, and post-infection incubation).- Ensure consistent temperature and CO2 levels in the incubator. |
Issue 3: No or Very Weak Antiviral Activity Observed
| Potential Cause | Troubleshooting Steps |
| Inactive Vidarabine | - Verify the purity and integrity of the Vidarabine compound.- Prepare fresh stock solutions. |
| Low Virus Titer | - Re-titer the virus stock to ensure it is of sufficient infectivity. |
| Resistant Virus Strain | - If |
Validation & Comparative
A Comparative Analysis of Vidarabine Monohydrate and Acyclovir: Mechanism of Action and Clinical Efficacy
In the landscape of antiviral therapeutics, vidarabine (B1017) monohydrate and acyclovir (B1169) have historically been pivotal in the management of herpesvirus infections. While both nucleoside analogues target viral DNA synthesis, their distinct mechanisms of activation, selectivity, and clinical effectiveness warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective analysis of their mechanisms of action, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Activation Pathways
The antiviral activity of both vidarabine and acyclovir is contingent upon their conversion to the active triphosphate form, which then interferes with viral DNA replication. However, the initial and crucial phosphorylation step distinguishes their mode of action and selectivity.
Acyclovir , a synthetic purine (B94841) nucleoside analogue, exhibits a high degree of selectivity for virus-infected cells. Its activation is initiated by a viral-specific enzyme, thymidine (B127349) kinase (TK).[1][2][3][4] This enzyme converts acyclovir to acyclovir monophosphate. Subsequently, host cell kinases catalyze the formation of acyclovir diphosphate (B83284) and the active acyclovir triphosphate.[4][5][6] Acyclovir triphosphate competitively inhibits viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to obligate chain termination due to the absence of a 3'-hydroxyl group.[1][5][6] This selective activation by viral TK makes acyclovir significantly more potent in infected cells compared to uninfected cells, thereby minimizing host cell toxicity.[2][3]
Vidarabine (ara-A), an arabinose nucleoside analogue of adenosine, in contrast, is phosphorylated to its active triphosphate form (ara-ATP) by host cellular kinases.[3][7][8] It does not depend on viral thymidine kinase for its initial activation.[7] Once converted to vidarabine triphosphate, it competitively inhibits viral DNA polymerase.[9][10][11] Its incorporation into the viral DNA chain also results in chain termination.[8][9][10] A unique feature of vidarabine is that its diphosphate form (ara-ADP) also exhibits an inhibitory effect on ribonucleotide reductase, further impeding viral replication.[8] Because its activation is not dependent on viral TK, vidarabine can be effective against some acyclovir-resistant viral strains that have mutations in the thymidine kinase gene.[7]
Diagram: Comparative Mechanism of Action
Caption: Comparative signaling pathways of Acyclovir and Vidarabine activation and action.
Quantitative Comparison of Clinical Efficacy
Clinical trials have demonstrated significant differences in the efficacy of acyclovir and vidarabine in treating infections caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).
| Parameter | Acyclovir | Vidarabine | Virus | Study Population | Reference |
| Mortality Rate (Herpes Simplex Encephalitis) | 28% | 54% | HSV | Biopsy-proved HSE patients | [12] |
| Mortality Rate (Herpes Simplex Encephalitis) | 19% | 50% | HSV | Confirmed HSE patients | [13] |
| Return to Normal Function (HSE, 6 months) | 38% | 14% | HSV | Biopsy-proved HSE patients | [12] |
| Return to Normal Function (HSE, 6 months) | 56% | 13% | HSV | Confirmed HSE patients | [13] |
| Median Time to Lesion Crusting (VZV) | 7 days | 17 days | VZV | Immunocompromised patients | [14] |
| Median Time to Cessation of New Lesions (VZV) | 3 days | 6 days | VZV | Immunocompromised patients | [14] |
| Cutaneous Dissemination (Localized VZV) | 0% (0/10) | 50% (5/10) | VZV | Immunocompromised patients | [14] |
These data consistently indicate the superior clinical efficacy of acyclovir over vidarabine in the treatment of both HSV encephalitis and VZV infections in immunocompromised patients, with lower mortality rates and faster resolution of symptoms.[12][13][14][15]
Experimental Protocols
The following are generalized methodologies for key in vitro assays used to evaluate and compare antiviral agents like vidarabine and acyclovir.
1. Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits virus replication by 50% (IC50).
-
Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells for HSV) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of virus for a defined period to allow for viral adsorption.
-
Antiviral Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the antiviral drugs (vidarabine or acyclovir).
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Determination: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
2. Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the triphosphate forms of the antiviral drugs on the activity of viral DNA polymerase.
-
Enzyme and Substrate Preparation: Purified viral DNA polymerase is used. The reaction mixture includes a template-primer DNA, radiolabeled deoxynucleoside triphosphates (dNTPs), and the active triphosphate forms of the antiviral drugs (ara-ATP or acyclovir-TP).
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the viral DNA polymerase and incubated at an optimal temperature.
-
Measurement of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTPs into the acid-insoluble fraction (precipitated DNA).
-
Inhibition Analysis: The percentage of inhibition of DNA polymerase activity is calculated for each drug concentration, and the IC50 value is determined.
Diagram: Experimental Workflow for Antiviral Drug Testing
Caption: General workflow for in vitro and in vivo testing of antiviral compounds.
Conclusion
While both vidarabine monohydrate and acyclovir function as chain terminators of viral DNA synthesis, their distinct activation pathways have profound implications for their selectivity and clinical utility. Acyclovir's reliance on viral thymidine kinase for its initial phosphorylation confers a high degree of selectivity for infected cells, resulting in a more favorable safety profile and superior clinical efficacy in the treatment of HSV and VZV infections.[12][13][14][15] Vidarabine's activation by host cell kinases, however, allows it to be active against some acyclovir-resistant strains, representing a potential, albeit less frequently used, alternative in specific clinical scenarios.[7] For drug development professionals, the evolution from vidarabine to acyclovir serves as a compelling case study in leveraging viral-specific enzymes to enhance therapeutic selectivity and efficacy.
References
- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aciclovir - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Vidarabine - Wikipedia [en.wikipedia.org]
- 9. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Acyclovir versus vidarabine in herpes simplex encephalitis. Randomised multicentre study in consecutive Swedish patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of varicella-zoster virus infection in severely immunocompromised patients. A randomized comparison of acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current therapy of varicella zoster virus infection in immunocompromised patients. A comparison of acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Vidarabine Monohydrate vs. Ganciclovir in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Vidarabine (B1017) monohydrate and Ganciclovir (B1264), two antiviral agents employed in the treatment of herpesvirus infections. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data from in vitro studies, and the experimental protocols used to derive these findings.
Mechanism of Action: A Tale of Two Nucleoside Analogs
Both Vidarabine and Ganciclovir are synthetic nucleoside analogs that disrupt viral DNA synthesis, albeit through slightly different activation pathways.
Vidarabine's Approach: Vidarabine, an analog of adenosine, is phosphorylated by cellular kinases to its active triphosphate form (ara-ATP).[1][2] Ara-ATP competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[1][3] Notably, its activation is not dependent on viral thymidine (B127349) kinase (TK), which can make it effective against some acyclovir-resistant strains of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[2]
Ganciclovir's Strategy: Ganciclovir, a synthetic analog of 2'-deoxyguanosine, requires an initial phosphorylation step catalyzed by a virus-encoded protein kinase.[4] In Cytomegalovirus (CMV) infections, this is primarily carried out by the UL97 protein kinase.[4] For HSV and VZV, the viral thymidine kinase is responsible for the initial phosphorylation.[5] Subsequent phosphorylations by cellular kinases produce ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, ultimately halting its elongation.[4]
Caption: Activation pathways of Vidarabine and Ganciclovir.
Quantitative Efficacy: In Vitro Studies
Direct head-to-head comparisons of Vidarabine and Ganciclovir in human cell lines are limited in the available literature. However, data from various studies provide insights into their relative potencies against different herpesviruses.
| Drug | Virus | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Ganciclovir | Equine Herpesvirus 1 (EHV-1) | Vero | 1.9 | 490 | [6][7] |
| Vidarabine | Equine Herpesvirus 1 (EHV-1) | Vero | 40.9 | 12.2 | [6][7] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | MRC-5 | 8-14 µM (approx. 2.0-3.6 µg/mL) | Not Reported | [8] |
| Vidarabine | Human Cytomegalovirus (HCMV) | Human Embryonic Lung Fibroblast | 3.4 | Not Reported | [9] |
| Ganciclovir | Varicella-Zoster Virus (VZV) | Not Specified | Not Directly Reported | Not Reported | [5] |
| Vidarabine | Varicella-Zoster Virus (VZV) | Not Specified | Not Directly Reported | Not Reported | [10] |
| Ganciclovir | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Directly Reported | Not Reported | [5] |
| Vidarabine | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Directly Reported | Not Reported | [2] |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, with a higher SI indicating greater safety. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily derived from plaque reduction assays and cytotoxicity assays.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[1]
Caption: General workflow of a Plaque Reduction Assay.
Detailed Steps:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero, MRC-5, or human embryonic lung fibroblasts) in multi-well plates and grow to confluency.[11][12]
-
Drug Preparation: Prepare serial dilutions of Vidarabine and Ganciclovir in an appropriate cell culture medium.
-
Infection: Infect the confluent cell monolayers with a standardized amount of the target virus (e.g., CMV, HSV, or VZV).[12]
-
Treatment: After a viral adsorption period, remove the virus inoculum and add the different concentrations of the antiviral drugs to the wells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation, typically several days, depending on the virus. An overlay medium (e.g., methylcellulose) is often added to restrict virus spread to adjacent cells.[12]
-
Staining: After incubation, fix the cells (e.g., with formalin) and stain them with a dye such as crystal violet. This allows for visualization of the plaques, which appear as clear zones where cells have been lysed by the virus.[12]
-
Quantification: Count the number of plaques in each well. The IC50 value is then calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[1]
Cytotoxicity Assay
To determine the therapeutic index of an antiviral drug, its cytotoxicity to the host cells is assessed in parallel with its antiviral activity.
Caption: General workflow of a Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Plate the same host cells used in the plaque reduction assay at the same density.
-
Drug Treatment: Add serial dilutions of Vidarabine and Ganciclovir to the wells containing uninfected cells.
-
Incubation: Incubate the plates for the same duration as the plaque reduction assay.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[13][14]
-
Quantification: The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Conclusion
Both Vidarabine monohydrate and Ganciclovir are important antiviral agents that inhibit the replication of herpesviruses by targeting viral DNA synthesis. While Ganciclovir generally demonstrates higher in vitro potency, particularly against CMV, Vidarabine's mechanism of action, which is independent of viral thymidine kinase, provides a potential therapeutic option for certain drug-resistant viral strains. The choice between these agents in a clinical or research setting will depend on the specific virus, the potential for drug resistance, and the safety profile of each compound. Further head-to-head comparative studies, especially in human cell lines and clinical trials, are needed to more definitively delineate the relative efficacy of these two antiviral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scielo.br [scielo.br]
- 8. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human cytomegalovirus by combined acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plaquing of Herpes Simplex Viruses [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. m.youtube.com [m.youtube.com]
Validating the Antiviral Activity of Vidarabine Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Vidarabine (B1017) monohydrate against other established antiviral agents. The information presented is intended to assist researchers in evaluating its potential for further investigation and development. The data is supported by experimental evidence from in vitro studies, with detailed methodologies for key assays.
Executive Summary
Vidarabine, a purine (B94841) nucleoside analog, demonstrates broad-spectrum activity against several DNA viruses, most notably Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). Its mechanism of action involves the inhibition of viral DNA synthesis. While historically a significant antiviral agent, a range of alternative drugs have since been developed. This guide compares the in vitro efficacy of Vidarabine monohydrate with that of Acyclovir (B1169), Ganciclovir, Cidofovir, Foscarnet (B613817), and Trifluridine, providing available quantitative data to inform research and development decisions.
Mechanism of Action: Interference with Viral DNA Replication
Vidarabine's antiviral effect is contingent on its phosphorylation within the host cell to its active triphosphate form, ara-ATP.[1] This active metabolite then interferes with viral DNA synthesis through two primary mechanisms:
-
Competitive inhibition of viral DNA polymerase: Ara-ATP competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of the viral DNA polymerase.[1][2]
-
Chain termination: Following its incorporation into the growing viral DNA strand, the arabinose sugar moiety of Vidarabine prevents the formation of a phosphodiester bond with the next nucleotide, thereby halting DNA elongation.[1][3]
Interestingly, the diphosphate (B83284) form of Vidarabine, ara-ADP, also contributes to its antiviral activity by inhibiting ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA.[1]
Caption: Mechanism of action of Vidarabine.
Comparative In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values of Vidarabine and its alternatives against Equid alphaherpesvirus type 1 (EHV-1), a member of the Varicellovirus genus, which also includes VZV. This data provides a comparative perspective on the potency of these antiviral agents. It is important to note that EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
| Antiviral Agent | EC50 (µg/mL) against EHV-1[4] |
| Vidarabine | 40.9 |
| Acyclovir | 22.2 |
| Ganciclovir | 1.9 |
| Cidofovir | 5.7 |
| Foscarnet | 49.5 |
| Famciclovir (Prodrug of Penciclovir) | 24.5 |
Lower EC50 values indicate higher antiviral potency.
Experimental Protocols
The in vitro antiviral activity of these compounds is typically evaluated using one of two standard assays: the Plaque Reduction Assay or the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is considered the gold standard for determining the efficacy of an antiviral compound.
Principle: This method quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the antiviral agent.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero or MRC-5 cells) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for plaque formation in the untreated virus control wells (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a more high-throughput method for screening antiviral compounds.
Principle: This method measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Methodology:
-
Cell Seeding: Susceptible cells are seeded in 96-well plates.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound and then infected with a standardized amount of virus.
-
Incubation: The plates are incubated until significant CPE is observed in the untreated virus control wells.
-
Cell Viability Assessment: The viability of the cells in each well is determined using a colorimetric or fluorometric assay (e.g., MTT, MTS, or a neutral red uptake assay).
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value is determined from the dose-response curve.
Caption: Comparative experimental workflow for antiviral assays.
Conclusion
This compound remains a relevant compound for antiviral research due to its established mechanism of action against herpesviruses. However, in vitro data suggests that several other antiviral agents, such as Ganciclovir and Cidofovir, exhibit greater potency against a model herpesvirus. For researchers and drug development professionals, the choice of an antiviral candidate for further investigation will depend on a variety of factors including potency, selectivity, toxicity, and the specific viral target. The experimental protocols outlined in this guide provide a framework for conducting comparative studies to validate the antiviral activity of this compound and other novel compounds.
References
- 1. A controlled trial comparing foscarnet with vidarabine for acyclovir-resistant mucocutaneous herpes simplex in the acquired immunodeficiency syndrome. The AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between response to acyclovir and foscarnet therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Analysis of Vidarabine Monohydrate Cross-Resistance in Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Vidarabine's Efficacy Against Resistant Herpes Simplex Virus Strains
Vidarabine (B1017) (ara-A), a purine (B94841) nucleoside analog, has historically been an important antiviral agent in the management of Herpes Simplex Virus (HSV) infections. Its mechanism of action centers on the inhibition of viral DNA synthesis. This guide provides a comparative analysis of cross-resistance studies involving Vidarabine monohydrate, offering insights into its performance against HSV strains resistant to other antiviral medications. The data presented is intended to support research and development efforts in the field of antiviral therapeutics.
Mechanism of Action and Resistance
Vidarabine is phosphorylated by cellular kinases to its active triphosphate form (ara-ATP).[1] Ara-ATP competitively inhibits the viral DNA polymerase, and upon incorporation into the viral DNA, it acts as a chain terminator, thus halting viral replication.[1] Resistance to Vidarabine primarily arises from mutations within the viral DNA polymerase gene, which can alter the enzyme's affinity for ara-ATP.[2] Notably, Vidarabine's activation is independent of the viral thymidine (B127349) kinase (TK), the enzyme responsible for the activation of acyclovir (B1169) and related drugs. This distinction is crucial in the context of cross-resistance.[3]
Cross-Resistance Profile of Vidarabine
Studies have demonstrated that Vidarabine generally does not exhibit cross-resistance with antiviral agents whose resistance mechanism is primarily due to mutations in the viral thymidine kinase gene. This makes it a potential therapeutic option for infections caused by TK-deficient acyclovir-resistant HSV strains.
However, cross-resistance has been observed with other DNA polymerase inhibitors. For instance, some phosphonoacetic acid (PAA)-resistant HSV mutants have shown reduced susceptibility to Vidarabine, suggesting that mutations in the DNA polymerase can confer resistance to both compounds.[2]
Quantitative Susceptibility Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various antiviral agents against different strains of Herpes Simplex Virus, highlighting the cross-resistance profiles.
| Virus Strain | Genotype | Vidarabine IC50 (µM) | Acyclovir IC50 (µM) | Foscarnet (B613817) IC50 (µM) | Reference |
| Acyclovir-Resistant HSV | TK-deficient | Susceptible | Resistant | Susceptible | [3] |
| Foscarnet-Resistant HSV | DNA Pol Mutant | May be resistant | Susceptible | Resistant | [4] |
| PAA-Resistant HSV-1 (PAAr5) | DNA Pol Mutant | Substantial Resistance | N/A | Resistant | [2] |
| Acyclovir-Resistant Clinical Isolates (from AIDS patients) | Not specified | Susceptible | Resistant | Susceptible | [5][6] |
Note: "Susceptible" and "Resistant" are qualitative descriptions from the cited literature where specific IC50 values were not provided. "N/A" indicates that the data was not available in the cited source.
Clinical Efficacy in Acyclovir-Resistant Infections
A randomized clinical trial involving patients with AIDS and acyclovir-resistant mucocutaneous HSV infections compared the efficacy of foscarnet and vidarabine. The results indicated that foscarnet had superior efficacy and less frequent serious toxicity compared to vidarabine for the treatment of these infections.[5][6] While all viral isolates in the study were susceptible to both foscarnet and vidarabine in vitro, the clinical outcomes favored foscarnet.[5][6]
Experimental Protocols
Plaque Reduction Assay (PRA) for Antiviral Susceptibility
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.[7]
Methodology:
-
Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in 24-well plates.[8]
-
Virus Inoculation: The cell monolayers are infected with a standardized inoculum of the HSV strain being tested and incubated to allow for viral adsorption.[7][8]
-
Drug Exposure: After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the antiviral drug being tested (e.g., Vidarabine).[7][8]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).[7]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[8]
-
IC50 Determination: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to a drug-free control.[8]
HSV DNA Polymerase Inhibition Assay
This biochemical assay measures the ability of the triphosphate form of a nucleoside analog to inhibit the activity of purified HSV DNA polymerase.
Methodology:
-
Purification of HSV DNA Polymerase: The viral DNA polymerase is purified from HSV-infected cells using chromatographic techniques.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., activated calf thymus DNA), radiolabeled deoxynucleoside triphosphates (dNTPs), and the purified HSV DNA polymerase.
-
Inhibitor Addition: The active triphosphate form of the antiviral drug (e.g., ara-ATP) is added to the reaction mixture at various concentrations.
-
Reaction and Quantification: The reaction is allowed to proceed for a set time, and the incorporation of the radiolabeled dNTP into newly synthesized DNA is measured, typically by acid precipitation followed by scintillation counting.
-
Inhibition Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and kinetic parameters such as the inhibitory constant (Ki) can be determined.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of Vidarabine action and resistance, as well as the workflow of the plaque reduction assay.
Caption: Mechanism of Vidarabine action and resistance.
Caption: Workflow of the Plaque Reduction Assay.
References
- 1. Differential and selective inhibition of cellular and herpes simplex virus DNA synthesis by arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the herpes simplex virus DNA polymerase gene can confer resistance to 9-beta-D-arabinofuranosyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foscarnet-resistant herpes simplex virus infection in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled trial comparing foscarnet with vidarabine for acyclovir-resistant mucocutaneous herpes simplex in the acquired immunodeficiency syndrome. The AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Antiviral Effects of Vidarabine Monohydrate in Combination Therapies
For Immediate Release
A comprehensive review of existing research reveals the significant potential of Vidarabine (B1017) monohydrate in synergistic combination with other antiviral agents, offering promising avenues for enhanced treatment of various viral infections, particularly those caused by the Herpesviridae family. This comparison guide, tailored for researchers, scientists, and drug development professionals, consolidates experimental data on the synergistic effects of Vidarabine, presenting quantitative findings, detailed methodologies, and visual representations of underlying mechanisms and experimental workflows.
Executive Summary
Vidarabine monohydrate, a purine (B94841) nucleoside analogue, has demonstrated additive to synergistic antiviral activity when combined with other antivirals, most notably Acyclovir (B1169), against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2] This enhanced efficacy is also observed in combination with interferons against HSV-2. The primary mechanism of this synergy appears to involve the viral DNA polymerase, a critical enzyme for viral replication.[1] Combination therapies hold the promise of increased potency, reduced drug dosages, and a lower likelihood of developing drug-resistant viral strains.
Vidarabine and Acyclovir: A Synergistic Partnership Against Herpesviruses
Multiple in vitro and in vivo studies have established the enhanced antiviral effect of combining Vidarabine and Acyclovir. This combination has been shown to be more effective than either drug alone in inhibiting the replication of HSV-1, HSV-2, and VZV.[1][2]
Quantitative Analysis of Synergistic Effects
While many studies qualitatively describe the synergy, specific quantitative data from isobologram analysis in plaque formation assays confirms this relationship. The synergistic effect is most pronounced in wild-type viruses, with the mechanism being linked to the specific binding sites of both drugs on the viral DNA polymerase.[1] For thymidine (B127349) kinase-deficient HSV-1, the presence of Acyclovir did not affect the susceptibility to Vidarabine, highlighting the importance of Acyclovir's phosphorylation for the synergistic action.[1]
One study focusing on human cytomegalovirus (HCMV) provided specific inhibitory concentrations, demonstrating synergy with a fractional inhibitory concentration (FIC) index of less than 1.
| Virus Strain | Antiviral Agent(s) | IC50 (µg/mL) | Combination Effect |
| HCMV (Clinical Isolate 1) | Acyclovir | 12.3 (mean for 4 isolates) | - |
| Vidarabine | 3.4 (mean for 4 isolates) | - | |
| Acyclovir + Vidarabine (1 µg/mL) | 5.2 (mean for 4 isolates) | Synergistic |
Table 1: In vitro synergistic activity of Acyclovir and Vidarabine against Human Cytomegalovirus (HCMV). Data indicates that in the presence of a sub-inhibitory concentration of Vidarabine, the concentration of Acyclovir required to inhibit viral replication by 50% is significantly reduced.
Proposed Mechanism of Synergy
The synergistic interaction between Vidarabine and Acyclovir is believed to stem from their distinct but complementary actions on the viral DNA polymerase. Both drugs, in their triphosphate forms, act as competitive inhibitors and substrates for this enzyme, leading to chain termination and the formation of "faulty" DNA. The simultaneous presence of both analogues may enhance the disruption of viral DNA synthesis beyond the effect of either agent alone.
References
- 1. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of combinations of acyclovir with vidarabine or its 5'-monophosphate on herpes simplex viruses in cell culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Antiviral Activity: Vidarabine vs. Acyclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of antiviral activity of two notable antiviral agents, Vidarabine (B1017) (ara-A) and Acyclovir (B1169). The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.
Executive Summary
Vidarabine and Acyclovir are both purine (B94841) nucleoside analogs effective against herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). While both drugs inhibit viral DNA synthesis, their activation pathways and the persistence of their active metabolites differ, leading to variations in the duration of their antiviral effects. Experimental evidence, particularly from in vitro studies on VZV, suggests that Vidarabine exhibits a longer duration of antiviral activity compared to Acyclovir. This prolonged effect is likely attributable to the differing intracellular metabolism and stability of their respective active triphosphate forms.
Mechanisms of Action
Both Vidarabine and Acyclovir require intracellular phosphorylation to their triphosphate forms to exert their antiviral effects. However, the initial phosphorylation step is a key differentiator.
Vidarabine: is phosphorylated by cellular kinases to its active form, Vidarabine triphosphate (ara-ATP).[1] This active metabolite then competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[2]
Acyclovir: is selectively phosphorylated by a viral-encoded thymidine (B127349) kinase (TK) to Acyclovir monophosphate.[3] Cellular enzymes then further phosphorylate it to the active Acyclovir triphosphate (ACV-TP), which is a potent inhibitor of viral DNA polymerase and also acts as a chain terminator upon incorporation into viral DNA.[3]
The initial dependence of Acyclovir on viral TK for activation contributes to its selectivity for virus-infected cells.
Comparative In Vitro Data: Duration of Antiviral Activity
A key study comparing the antiviral activity of Vidarabine and Acyclovir against VZV provides direct evidence for the longer duration of action of Vidarabine.[4]
| Drug | Treatment Schedule | IC50 (µg/mL) | Fold-Increase in IC50 vs. Continuous |
| Vidarabine | Continuous (96h) | 0.23 | - |
| Intermittent (8h/day for 4 days) | 0.23 | 1.0 | |
| Acyclovir | Continuous (96h) | 0.38 | - |
| Intermittent (8h/day for 4 days) | 3.0 | 7.9 |
Table 1: Comparison of IC50 values for Vidarabine and Acyclovir against VZV under continuous and intermittent treatment schedules. Data extracted from a study by Miwa et al.[4]
The data clearly indicates that intermittent treatment with Vidarabine maintained its antiviral potency, with no significant change in its IC50 value compared to continuous exposure.[4] In stark contrast, the IC50 of Acyclovir increased by nearly 8-fold with intermittent treatment, suggesting a shorter duration of its antiviral effect once the drug is removed.[4]
In Vivo and Clinical Observations
While direct in vivo studies comparing the duration of antiviral activity with intermittent dosing are limited, clinical trials comparing the overall efficacy of Vidarabine and Acyclovir in treating herpes simplex encephalitis (HSE) have been conducted. These studies generally favor Acyclovir due to its lower toxicity and better clinical outcomes in terms of mortality and morbidity.[5] However, these trials were not designed to specifically assess the duration of antiviral effect after treatment cessation.
One study in a mouse model of HSV-1 infection found that a combination of systemic Acyclovir and Vidarabine was more effective at reducing the development of latent infection in the trigeminal ganglia than either drug alone, suggesting complex interactions in vivo.[6]
Experimental Protocols
Plaque Reduction Assay (for VZV)
This protocol is adapted from the methodology used in the comparative study of Vidarabine and Acyclovir against VZV.[4]
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are grown to confluence in 60-mm dishes.
-
Virus Infection: The cell monolayers are infected with approximately 100 plaque-forming units (PFU) of a VZV strain.
-
Drug Application:
-
Continuous Treatment: Immediately after infection, the culture medium is replaced with medium containing various concentrations of Vidarabine or Acyclovir. The cells are incubated for 96 hours.
-
Intermittent Treatment: The infected cells are exposed to drug-containing medium for 8 hours each day for 4 consecutive days. After each 8-hour treatment, the medium is replaced with drug-free medium for the remaining 16 hours.
-
-
Plaque Visualization: After the incubation period, the cell monolayers are fixed with methanol (B129727) and stained with Giemsa solution.
-
Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value, the concentration of the drug that inhibits plaque formation by 50% compared to the control (no drug), is then calculated.
Virus Yield Reduction Assay (General Protocol for HSV)
This is a generalized protocol for a virus yield reduction assay, a common method for evaluating antiviral efficacy.[7][8]
-
Cell Culture and Infection: Confluent monolayers of a susceptible cell line (e.g., Vero cells) in 96-well plates are infected with HSV at a specific multiplicity of infection (MOI).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Medium containing serial dilutions of the test compounds (Vidarabine or Acyclovir) is then added to the wells.
-
Incubation: The plates are incubated for a period sufficient for one cycle of viral replication (e.g., 24-48 hours).
-
Virus Harvest: After incubation, the cell lysates are prepared (e.g., by freeze-thawing) to release the progeny virus.
-
Titration of Progeny Virus: The viral titers in the lysates are determined by plaque assay on fresh cell monolayers. The lysate is serially diluted and used to infect new cell cultures.
-
Data Analysis: The virus titer for each drug concentration is calculated and compared to the virus yield from untreated control wells. The concentration of the drug that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is determined.
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
Experimental Workflow Diagrams
Conclusion
The available experimental data, particularly from in vitro studies with VZV, strongly suggests that Vidarabine possesses a longer duration of antiviral activity compared to Acyclovir. This is evidenced by its sustained efficacy under intermittent dosing schedules. While Acyclovir has demonstrated superior clinical outcomes in the treatment of severe HSV infections, largely due to its favorable safety profile, the longer-lasting antiviral effect of Vidarabine is a significant characteristic for consideration in specific research and drug development contexts. Further studies directly comparing the duration of action of these two agents against HSV using similar intermittent exposure protocols would be beneficial to provide a more complete comparative profile.
References
- 1. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Effect of combined acyclovir and vidarabine on infection with herpes simplex virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Vidarabine's Efficacy Against Acyclovir-Resistant Herpes Simplex Virus: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vidarabine's activity against acyclovir-resistant Herpes Simplex Virus (HSV) strains, supported by experimental data. The emergence of acyclovir (B1169) resistance, particularly in immunocompromised patient populations, necessitates the evaluation of alternative antiviral agents. Vidarabine, an adenosine (B11128) nucleoside analog, presents a distinct mechanism of action that allows it to retain activity against certain acyclovir-resistant HSV variants.
This guide delves into the comparative in vitro efficacy of Vidarabine against well-characterized acyclovir-resistant HSV strains, detailing the experimental methodologies used to derive these findings and visualizing the underlying biochemical pathways and experimental procedures.
Comparative Antiviral Activity: Vidarabine vs. Acyclovir
The antiviral activity of Vidarabine against acyclovir-resistant HSV is most pronounced in strains with mutations in the viral thymidine (B127349) kinase (TK) gene. Acyclovir requires phosphorylation by viral TK to become active, and therefore, TK-deficient or TK-altered mutants are often resistant. In contrast, Vidarabine is phosphorylated by host cellular kinases, bypassing the need for viral TK and thus retaining its inhibitory effect on the viral DNA polymerase.[1][2]
The following table summarizes the 50% inhibitory concentrations (IC50) of Vidarabine and Acyclovir against a wild-type HSV-1 strain and three acyclovir-resistant mutants, as determined by a plaque reduction assay. The data clearly illustrates Vidarabine's retained activity against TK-deficient strains.
| Virus Strain | Genotype/Phenotype | Acyclovir IC50 (µM) | Vidarabine (ara-A) IC50 (µM) |
| Wild-type (Parent Strain) | TK+ | 0.2 | 8.0 |
| ACV-resistant Mutant 1 | TK- (Thymidine Kinase-deficient) | > 400 | 10.0 |
| ACV-resistant Mutant 2 | TK- (Thymidine Kinase-deficient) | > 400 | 10.0 |
| ACV-resistant Mutant 3 | TK+ (Acyclovir-resistant, suspected DNA polymerase mutation) | 10.0 | 8.0 |
Data sourced from Field, H. J., & Neden, J. (1981). The sensitivity of acyclovir-resistant mutants of herpes simplex virus to other antiviral drugs.
Mechanisms of Action and Resistance
The differential activity of Vidarabine and Acyclovir stems from their distinct activation pathways. The following diagram illustrates these pathways and the points at which acyclovir resistance typically arises.
Figure 1: Antiviral mechanisms of Acyclovir and Vidarabine and points of Acyclovir resistance.
Experimental Protocols
The data presented was obtained using a Plaque Reduction Assay (PRA), the gold standard for determining the in vitro susceptibility of HSV to antiviral agents.[3]
Plaque Reduction Assay Protocol
This protocol is a synthesized methodology based on standard PRA procedures for HSV.
-
Cell Culture Preparation:
-
Vero cells (or another susceptible cell line) are seeded into 6-well plates and grown to near confluence.
-
-
Virus Inoculation:
-
The growth medium is removed, and the cell monolayers are washed with a phosphate-buffered saline (PBS) solution.
-
A standardized amount of virus (e.g., 100-200 plaque-forming units) is added to each well.
-
The plates are incubated for 1-2 hours to allow for viral adsorption.
-
-
Antiviral Agent Application:
-
Serial dilutions of Vidarabine and Acyclovir are prepared in an overlay medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum and 0.5% methylcellulose).
-
After the adsorption period, the viral inoculum is removed, and the overlay medium containing the different drug concentrations is added to the respective wells. Control wells receive an overlay medium without any antiviral agent.
-
-
Incubation:
-
The plates are incubated at 37°C in a humidified CO2 incubator for 2-3 days, allowing for plaque formation.
-
-
Plaque Visualization and Counting:
-
The overlay medium is removed, and the cell monolayers are fixed with a solution such as 10% formalin.
-
The cells are then stained with a crystal violet solution, which stains the cells but leaves the viral plaques unstained and visible.
-
The number of plaques in each well is counted.
-
-
IC50 Calculation:
-
The percentage of plaque reduction is calculated for each drug concentration relative to the control wells.
-
The IC50 value, the drug concentration that inhibits plaque formation by 50%, is determined by plotting the percentage of plaque reduction against the drug concentration.
-
The following diagram illustrates the workflow of the Plaque Reduction Assay.
Figure 2: Experimental workflow for the Plaque Reduction Assay.
Conclusion
The experimental data demonstrates that Vidarabine maintains its antiviral activity against acyclovir-resistant HSV strains that are characterized by deficient thymidine kinase.[4][5] This is a direct result of its distinct mechanism of activation, which relies on host cellular kinases rather than the viral TK enzyme.[2] However, in cases where acyclovir resistance is due to mutations in the viral DNA polymerase, the efficacy of Vidarabine may be comparable to that of acyclovir. These findings underscore the importance of characterizing the genetic basis of acyclovir resistance when selecting alternative antiviral therapies. For TK-deficient HSV strains, Vidarabine represents a viable therapeutic alternative.
References
- 1. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sensitivity of acyclovir-resistant mutants of herpes simplex virus to other antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Benchmarking Vidarabine Monohydrate: A Comparative Guide to New Antiviral Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established antiviral agent, Vidarabine monohydrate, against a new generation of antiviral candidates. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction: The Evolving Landscape of Antiviral Therapy
Vidarabine, a purine (B94841) nucleoside analog, has long been a reference compound in the study of antiviral agents, particularly against DNA viruses. Its mechanism of action involves the inhibition of viral DNA polymerase, leading to the termination of viral DNA chain elongation. However, the emergence of viral resistance and the quest for improved safety and efficacy profiles have driven the development of novel antiviral candidates with diverse mechanisms of action. This guide benchmarks this compound against these emerging alternatives, offering a comparative analysis of their performance based on available experimental data.
Comparative Antiviral Efficacy
The in vitro efficacy of antiviral compounds is a critical determinant of their therapeutic potential. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound and new antiviral candidates against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). These values, predominantly determined by plaque reduction assays, provide a quantitative measure of each compound's potency.
Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Mechanism of Action | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | DNA Polymerase Inhibitor | Vero | ~34.8 (IC50) | [1] |
| Amenamevir (ASP2151) | Helicase-Primase Inhibitor | - | 0.036 - 0.043 (EC50) | [2][3][4] |
| Pritelivir (AIC316) | Helicase-Primase Inhibitor | - | 0.01 - 0.06 (EC50) | [5] |
| Griffithsin | Viral Glycoprotein Binding (Lectin) | CaSki | ~0.23 (EC50) | [6][7] |
Table 2: In Vitro Antiviral Activity against Herpes Simplex Virus Type 2 (HSV-2)
| Compound | Mechanism of Action | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | DNA Polymerase Inhibitor | Vero | ~42.3 (IC50) | [1] |
| Amenamevir (ASP2151) | Helicase-Primase Inhibitor | - | 0.023 - 0.069 (EC50) | [2][3] |
| Pritelivir (AIC316) | Helicase-Primase Inhibitor | - | 0.01 - 0.06 (EC50) | [5] |
| Griffithsin | Viral Glycoprotein Binding (Lectin) | CaSki | ~0.23 (EC50) | [6][7] |
Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and experimental conditions. The provided values are for comparative purposes.
Mechanisms of Action: A Visual Overview
Understanding the molecular targets and pathways of antiviral agents is crucial for drug development. The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of Vidarabine and the new antiviral candidates.
References
- 1. [PDF] Iminosugar antivirals: the therapeutic sweet spot | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Susceptibility of Herpes Simplex Virus Isolated from Genital Herpes Lesions to ASP2151, a Novel Helicase-Primase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amenamevir|Helicase-Primase Inhibitor|For Research Use [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Griffithsin and Carrageenan Combination To Target Herpes Simplex Virus 2 and Human Papillomavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Griffithsin and Carrageenan Combination To Target Herpes Simplex Virus 2 and Human Papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Differences of Vidarabine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the structural and functional differences between Vidarabine (B1017) and other prominent nucleoside analogs, including Acyclovir (B1169), Cidofovir, Lamivudine, and Sofosbuvir. By examining their unique chemical structures, this document elucidates the basis for their distinct mechanisms of action, antiviral spectra, and clinical efficacy. Quantitative data from various studies are presented to support these comparisons, alongside detailed experimental protocols for key antiviral assays.
Key Structural Distinctions
The antiviral activity and selectivity of nucleoside analogs are fundamentally dictated by their structural modifications, primarily in the sugar moiety and the nucleobase. These alterations determine their recognition by viral and cellular enzymes, their mechanism of action, and ultimately their therapeutic window.
Table 1: Structural Comparison of Vidarabine and Other Nucleoside Analogs
| Nucleoside Analog | Nucleobase | Sugar Moiety | Key Structural Features |
| Vidarabine | Adenine | Arabinose | The sugar is an arabinose, differing from the natural deoxyribose in the stereochemistry of the 2'-hydroxyl group, which is in the "up" (beta) position. |
| Acyclovir | Guanine | Acyclic | Lacks a complete ribose ring; the sugar is replaced by an acyclic ethoxymethyl side chain. |
| Cidofovir | Cytosine | Acyclic | An acyclic nucleoside phosphonate (B1237965); it contains a phosphonate group that is resistant to cleavage by cellular esterases. |
| Lamivudine | Cytosine | Oxathiolane | The 3' carbon of the ribose ring is replaced by a sulfur atom, and it is the L-enantiomer. |
| Sofosbuvir | Uracil | Fluorinated Ribose | A prodrug with a 2'-fluoro and 2'-methyl modification on the ribose sugar and a phosphoramidate (B1195095) moiety to aid in cell penetration. |
The core difference in Vidarabine lies in its arabinose sugar. This stereoisomer of ribose, with the 2'-hydroxyl group in the trans position to the 3'-hydroxyl group, creates steric hindrance when incorporated into a growing DNA chain, thereby disrupting further elongation.[1]
In contrast, Acyclovir's acyclic nature means it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, making it an obligate chain terminator.[2] Cidofovir's innovation is the inclusion of a phosphonate group, which makes its initial phosphorylation independent of viral kinases.[3] Lamivudine's unique oxathiolane ring and L-configuration contribute to its high potency against HIV reverse transcriptase and HBV polymerase. Sofosbuvir is a highly engineered prodrug with multiple modifications to enhance its delivery and intracellular conversion to the active triphosphate form.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of combined acyclovir and vidarabine on infection with herpes simplex virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vidarabine and Cidofovir Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agents Vidarabine (B1017) and Cidofovir, focusing on their efficacy against a range of DNA viruses. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Vidarabine (ara-A) and Cidofovir (CDV) are both purine (B94841) nucleotide analogues that exhibit broad-spectrum activity against DNA viruses. Their mechanisms of action, though both targeting viral DNA synthesis, have distinct differences that influence their potency and clinical utility. This guide presents a comparative analysis of their in vitro efficacy, details the experimental protocols used for these assessments, and visualizes their mechanisms of action and experimental workflows.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for Vidarabine and Cidofovir against various DNA viruses. Lower values indicate higher antiviral potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Virus Family | Virus | Drug | IC50 / EC50 (µM) | Cell Line | Reference |
| Poxviridae | Vaccinia Virus (VV) | Vidarabine | 0.4 µg/mL (~1.5 µM) | Not Specified | [1] |
| Vaccinia Virus (VV) | Cidofovir | 18 µg/mL (~64.5 µM) | Vero | [1] | |
| Vaccinia Virus (WR strain) | Cidofovir | 30.85 ± 8.78 µM | HeLa-S3 | [2] | |
| Vaccinia Virus (IHD-J strain) | Cidofovir | 18.74 ± 6.02 µM | HeLa-S3 | [2] | |
| Cowpox Virus (CPXV) | Cidofovir | 16 µg/mL (~57.3 µM) | Vero | [1] | |
| Variola Virus | Cidofovir | 1.5 µg/mL (~5.4 µM) | Vero | [1] | |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Cidofovir | Not specified | Not specified | [3] |
| Varicella-Zoster Virus (VZV) | Vidarabine | IC50 values determined | Human Embryo Fibroblast | [4][5] | |
| Varicella-Zoster Virus (VZV) | Cidofovir | EC50 values of 0.0001 to 0.08 µM for lipid esters | Not specified | [6] | |
| Feline Herpesvirus 1 (FHV-1) | Cidofovir | 6 µg/mL (21.5 µM) (plaque number) | CRFK | [3] | |
| Feline Herpesvirus 1 (FHV-1) | Cidofovir | 0.2 µg/mL (0.7 µM) (plaque size) | CRFK | [3] |
Experimental Protocols
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).[7]
Detailed Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero, HeLa) is prepared in 24- or 96-well plates.
-
Virus Inoculation: The cell monolayers are infected with a predetermined amount of virus, typically 50-100 plaque-forming units (PFU) per well.
-
Drug Treatment: Immediately following virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the antiviral drug. Control wells receive the overlay medium without the drug.
-
Incubation: Plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days), depending on the virus.[7]
-
Plaque Visualization: After incubation, the cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet). Plaques appear as clear zones against a stained cell monolayer.[7][8]
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration compared to the virus control. The IC50 value is then determined from the dose-response curve.[8][9][10]
Quantitative PCR (qPCR)-Based Antiviral Assay
This assay measures the reduction in viral DNA replication in the presence of an antiviral agent by quantifying the amount of viral DNA.
Detailed Methodology:
-
Cell Culture and Infection: Susceptible cells are seeded in multi-well plates and infected with the virus at a specific multiplicity of infection (MOI).
-
Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are treated with serial dilutions of the antiviral drug.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.
-
DNA Extraction: Total DNA is extracted from the cells in each well.
-
Quantitative PCR: The amount of viral DNA is quantified using real-time PCR with primers and probes specific to a conserved region of the viral genome.
-
Data Analysis: The reduction in viral DNA copies in the drug-treated wells is compared to the untreated control wells. The EC50 value, the concentration of the drug that reduces the amount of viral DNA by 50%, is calculated from the dose-response curve.[11]
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of Action of Vidarabine and Cidofovir.
Experimental Workflow
Caption: Comparative Experimental Workflow for Antiviral Efficacy.
References
- 1. Vaccinia Virus Inhibitors as a Paradigm for the Chemotherapy of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of antiherpes drugs against various strains of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Vidarabine Monohydrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Vidarabine monohydrate, ensuring the protection of personnel and the environment.
This compound, an antiviral agent, requires careful handling and disposal due to its potential health hazards. Adherence to established protocols is paramount to mitigate risks and comply with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask or respirator to avoid inhalation of particles.
-
Protective Clothing: A lab coat or other suitable protective garments.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the general principles of hazardous chemical waste management. The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration.[1]
Step 1: Waste Identification and Segregation
-
All this compound waste, including expired product, contaminated materials (e.g., weighing boats, pipette tips, gloves), and spill cleanup debris, must be classified as hazardous chemical waste.
-
This waste must be segregated from non-hazardous laboratory trash and other incompatible waste streams.[2][3][4] this compound is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[3][5] The container should be made of a material compatible with the chemical, such as polyethylene (B3416737) or glass.[1]
-
Ensure the container is kept securely sealed when not in use to prevent spills and exposure.[1]
Step 3: Labeling
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[3][5]
-
The label should also indicate the primary hazards associated with the chemical.
-
It is crucial to record the date when the first piece of waste is placed in the container.[3][5]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be away from drains and incompatible chemicals.[2][6] Secondary containment, such as a larger bin, should be used for liquid waste to prevent spills.[2][6]
Step 5: Arranging for Disposal
-
Once the waste container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
Step 6: Spill Cleanup
In the event of a spill:
-
Minor Spills: For small amounts of powder, carefully dampen the material with water to prevent it from becoming airborne.[1] Then, gently sweep or vacuum the material into a designated hazardous waste container.[1] Ensure the vacuum is equipped with a HEPA filter.[1]
-
Major Spills: Evacuate the area and alert your institution's EHS or emergency response team.
Hazard and Safety Information
The following table summarizes key hazard and safety information for this compound.
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Health Hazards | May cause eye irritation.[1] | Safety glasses/goggles |
| Chemical-resistant gloves | ||
| Dust mask/respirator | ||
| Lab coat | ||
| Physical Hazards | Combustible solid. Dust may form explosive mixtures with air.[1] | Grounding of equipment for transfers |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | Segregate from incompatible materials |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Vidarabine Monohydrate
For researchers, scientists, and drug development professionals, the safe handling of Vidarabine Monohydrate is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure safety. This includes protective clothing, gloves, safety glasses, and a dust respirator.[1] For activities with a risk of spills or splashes, further protection such as goggles and a face shield, or a full face-piece respirator, is recommended.[2][3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy gloves meeting ASTM International standard D6978. Powder-free nitrile or neoprene are preferred.[2][4] |
| Body Protection | Gown | Disposable, polyethylene-coated polypropylene (B1209903) or other laminate material resistant to permeability. Should have a solid front, long sleeves, and tight-fitting cuffs.[2][4] |
| Eye and Face Protection | Goggles and Face Shield | Goggles should be worn in conjunction with a fluid-resistant mask. A face shield can provide additional protection.[2][3] |
| Respiratory Protection | Respirator | A fit-tested NIOSH-certified N95 or N100 respirator is recommended when airborne powder or aerosols may be generated.[3] |
| Head and Shoe Protection | Covers | Disposable head, hair (including beard and moustache), and shoe covers.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[5]
-
Always wash hands with soap and water after handling.[1]
-
Launder contaminated work clothes separately before reuse.[1]
Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Minor Spills: Wear protective clothing, gloves, safety glasses, and a dust respirator. Use dry clean-up procedures and avoid generating dust. Dampen with water before sweeping or vacuuming with a HEPA-filtered vacuum. Place residue in sealed containers for disposal.[1]
-
Major Spills: Alert personnel in the area. Wear appropriate PPE. Prevent spillage from entering drains or water courses.[1]
First-Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[7]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[7]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5][7] Waste disposal requirements may vary by location, so it is essential to consult local laws.[1]
Waste Treatment:
-
Dispose of the substance at an appropriate treatment and disposal facility.[5]
-
Contaminated packaging should be recycled or disposed of according to regulations.[7]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
